molecular formula C8H14N2O2S B15607844 CCG 203769

CCG 203769

货号: B15607844
分子量: 202.28 g/mol
InChI 键: WTFFYZGCISALRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CCG 203769 is a useful research compound. Its molecular formula is C8H14N2O2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFYZGCISALRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(SC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CCG 203769: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG 203769 is a potent and selective small molecule inhibitor of Regulator of G protein Signaling 4 (RGS4). This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of G protein-coupled receptor (GPCR) signaling, neuropharmacology, and drug discovery.

Introduction

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling.[1] They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade.[1] RGS4, in particular, has emerged as a promising therapeutic target for a variety of disorders, including Parkinson's disease and other neurological conditions.[2] Its inhibition is postulated to enhance endogenous GPCR signaling, offering a novel therapeutic strategy.

This compound was developed as a selective inhibitor of RGS4, originating from the optimization of an earlier lead compound, CCG-50014.[1] This guide will delineate the key experimental findings that have elucidated the pharmacological profile of this compound.

Mechanism of Action

This compound selectively inhibits the interaction between RGS4 and Gα subunits.[3] This inhibition blocks the GAP activity of RGS4, leading to a prolongation of the active, GTP-bound state of the Gα subunit and an amplification of downstream signaling.[3]

Signaling Pathway

The canonical GPCR signaling cascade and the modulatory role of RGS4, which is inhibited by this compound, are depicted below.

GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ (GDP) GPCR->G_protein GDP/GTP Exchange Active_G_protein Gα (GTP) + Gβγ G_protein->Active_G_protein Active_G_protein->G_protein GTP Hydrolysis Effector Effector Protein Active_G_protein->Effector Ligand Ligand Ligand->GPCR Activation Response Cellular Response Effector->Response RGS4 RGS4 RGS4->Active_G_protein GAP Activity CCG203769 This compound CCG203769->RGS4 Inhibition

Figure 1: GPCR signaling and the inhibitory action of this compound on RGS4.

In Vitro Pharmacology

The potency and selectivity of this compound were determined through a series of in vitro assays.

Quantitative Data Summary
Assay TypeTargetParameterValueReference
Fluorescence PolarizationRGS4-Gαo InteractionIC5017 nM[3]
Fluorescence PolarizationRGS19-Gαo InteractionIC50140 nM[3]
Fluorescence PolarizationRGS16-Gαo InteractionIC506 µM[3]
Fluorescence PolarizationRGS8-Gαo InteractionIC50>60 µM[3]
GTPase-Glo AssayRGS4 GAP Activity (Gαo/Gαi1)IC50<1 µM[3]
Kinase AssayGSK-3βIC505 µM[3]
Experimental Protocols

This assay quantifies the ability of this compound to disrupt the protein-protein interaction between RGS4 and Gαo.[4][5]

  • Principle: A fluorescently labeled peptide derived from a Gα interacting protein binds to RGS4, resulting in a high polarization value. Displacement of this peptide by this compound leads to a decrease in polarization.

  • Protocol:

    • Purified, fluorescently labeled Gα-derived peptide (e.g., FAM-labeled Gαi1 peptide) is incubated with purified RGS4 protein in FP buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4).

    • Serial dilutions of this compound (or vehicle control) are added to the protein-peptide mixture in a 384-well black plate.

    • The plate is incubated at room temperature for 30 minutes to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm).

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

FP Assay Workflow Start Start Mix Mix Fluorescent Peptide and RGS4 Protein Start->Mix Add_Compound Add this compound (Serial Dilutions) Mix->Add_Compound Incubate Incubate at RT (30 min) Add_Compound->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: Workflow for the Fluorescence Polarization assay.

This assay measures the GTPase activity of Gα subunits and the effect of RGS4 and this compound on this activity.[6][7]

  • Principle: The assay quantifies the amount of GTP remaining after a GTPase reaction. A high GAP activity results in low remaining GTP. Inhibition of GAP activity by this compound leads to higher levels of remaining GTP.

  • Protocol:

    • Purified Gαo or Gαi1 subunits are incubated with GTP in GTPase/GAP buffer.

    • Purified RGS4 protein is added to stimulate GTP hydrolysis.

    • Serial dilutions of this compound (or vehicle control) are added to the reaction mixture.

    • The reaction is incubated at room temperature for 60-120 minutes.[6]

    • GTPase-Glo™ Reagent is added to convert the remaining GTP to ATP.

    • Detection Reagent is added to generate a luminescent signal proportional to the ATP concentration.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curve.

This assay assesses the functional consequence of RGS4 inhibition in a cellular context.[8][9]

  • Principle: In HEK293 cells co-expressing a Gq-coupled receptor (e.g., M3 muscarinic receptor) and RGS4, receptor activation leads to a transient increase in intracellular calcium. RGS4 dampens this signal. Inhibition of RGS4 by this compound enhances the calcium response.

  • Protocol:

    • HEK293 cells stably or transiently expressing the M3 muscarinic receptor and RGS4 are seeded in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with various concentrations of this compound or vehicle.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • The M3 receptor agonist, carbachol (B1668302), is added to stimulate calcium mobilization.

    • The change in fluorescence intensity is monitored over time.

    • The potentiation of the calcium signal by this compound is quantified.

In Vivo Pharmacology

The therapeutic potential of this compound was evaluated in preclinical animal models of Parkinson's disease and bradycardia.

Quantitative Data Summary
Animal ModelSpeciesEffect of this compoundDose Range
Raclopride-Induced BradykinesiaRatReversal of increased hang time0.1 - 10 mg/kg
Carbachol-Induced BradycardiaRatPotentiation of heart rate decrease10 mg/kg (IV)
Experimental Protocols

This model assesses the ability of this compound to alleviate motor deficits characteristic of Parkinson's disease.[10][11]

  • Principle: The D2 dopamine (B1211576) receptor antagonist raclopride (B1662589) induces catalepsy, a state of motor immobility, in rats. The time the animal remains in an imposed posture on a bar is measured.

  • Protocol:

    • Male Sprague-Dawley rats are habituated to the testing room.

    • A baseline catalepsy score is obtained by placing the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measuring the time until both paws are removed (descent latency).

    • Raclopride (e.g., 0.5-1.0 mg/kg, i.p.) is administered to induce catalepsy.

    • At the peak of the raclopride effect (e.g., 30-60 minutes post-injection), this compound (0.1-10 mg/kg) or vehicle is administered (e.g., i.p. or i.v.).

    • Descent latency is measured at multiple time points post-CCG 203769 administration.

    • A reduction in descent latency indicates a reversal of catalepsy.

Bar Test Protocol Start Start Habituation Habituate Rat to Testing Room Start->Habituation Baseline Measure Baseline Descent Latency Habituation->Baseline Administer_Raclopride Administer Raclopride Baseline->Administer_Raclopride Induce_Catalepsy Wait for Peak Catalepsy Administer_Raclopride->Induce_Catalepsy Administer_CCG Administer this compound or Vehicle Induce_Catalepsy->Administer_CCG Measure_Latency Measure Descent Latency (Multiple Time Points) Administer_CCG->Measure_Latency Analyze Analyze Data Measure_Latency->Analyze

Figure 3: Workflow for the Raclopride-Induced Catalepsy Bar Test.

This model evaluates the effect of RGS4 inhibition on parasympathetic control of heart rate.[12][13]

  • Principle: The cholinergic agonist carbachol induces a decrease in heart rate (bradycardia) by activating muscarinic M2 receptors in the heart, which are regulated by RGS4.

  • Protocol:

    • Conscious, unrestrained rats are used. Heart rate is monitored, for example, via telemetry or tail-cuff plethysmography.

    • A baseline heart rate is recorded.

    • This compound (e.g., 10 mg/kg, i.v.) or vehicle is administered.

    • Carbachol (e.g., 0.1 mg/kg, i.p.) is administered.

    • Heart rate is continuously monitored for a defined period (e.g., 30-60 minutes).

    • The potentiation of the bradycardic effect of carbachol by this compound is quantified.

Synthesis

The chemical synthesis of this compound, N-(quinolin-2-yl)-2-(4-oxo-5-phenethyl-2-thioxo-1,3-thiazolidin-3-yl)acetamide, can be achieved through a multi-step process. A plausible synthetic route involves the initial formation of a thiazolidinone core, followed by N-alkylation with a suitable acetamide (B32628) derivative. A general approach to a key intermediate involves the reaction of an appropriate aldehyde with an amine and thioglycolic acid.[14] The final step would involve the coupling of the thiazolidinone with 2-chloro-N-(quinolin-2-yl)acetamide.[15]

Conclusion

This compound is a potent and selective RGS4 inhibitor with demonstrated efficacy in preclinical models of neurological and cardiovascular conditions. The data summarized in this technical guide highlight its potential as a pharmacological tool to probe the function of RGS4 and as a lead compound for the development of novel therapeutics. Further studies are warranted to fully elucidate its therapeutic potential and safety profile. To date, no clinical trials for this compound have been registered.

References

The Role of RGS4 in GPCR Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling 4 (RGS4) is a pivotal protein in the intricate network of G protein-coupled receptor (GPCR) signaling. As a member of the RGS protein family, RGS4 functions primarily as a GTPase-activating protein (GAP), accelerating the intrinsic GTP hydrolysis rate of specific G protein α-subunits. This action effectively terminates the signaling cascade initiated by GPCR activation, playing a critical role in defining the temporal and spatial dynamics of cellular responses to a vast array of hormones, neurotransmitters, and therapeutic agents. This technical guide provides a comprehensive overview of the core functions of RGS4, its mechanism of action, its involvement in key signaling pathways, and its significance in health and disease, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: A Molecular Rheostat

The canonical function of RGS4 is to negatively regulate GPCR signaling by enhancing the intrinsic GTPase activity of Gα subunits, specifically members of the Gαi/o and Gαq subfamilies.[1] Upon GPCR activation by an agonist, the associated heterotrimeric G protein exchanges GDP for GTP on its α-subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effectors. RGS4 directly binds to the active, GTP-bound Gα subunit, stabilizing its transition state for GTP hydrolysis and dramatically increasing the rate of its inactivation.[2] This returns the Gα subunit to its inactive, GDP-bound state, ready to re-associate with a Gβγ dimer, thus terminating the signal.

RGS4_Mechanism_of_Action cluster_GPCR GPCR Signaling Cycle GPCR_inactive GPCR (inactive) GPCR_active GPCR (active) G_protein_inactive Gα(GDP)-βγ G_protein_active Gα(GTP) + Gβγ Effector_inactive Effector (inactive) Effector_active Effector (active) RGS4 RGS4

Quantitative Analysis of RGS4 Activity

The efficacy of RGS4 as a GAP is quantifiable through its kinetic parameters, such as the catalytic rate enhancement (k_cat/K_m) and the dissociation constant (K_d) for its interaction with Gα subunits. These values provide a precise measure of its potency and selectivity.

ParameterGα SubunitValueReference
Catalytic Efficiency (k_cat/K_m) Gαo1.7-2.8 x 10^6 M⁻¹s⁻¹[3]
Gαi11.7-2.8 x 10^6 M⁻¹s⁻¹[3]
Gαi21.7-2.8 x 10^6 M⁻¹s⁻¹[3]
k_GAP GαoHigh[4]
Gαi1High[4]
Binding Affinity (K_d) Gαi1-GDP-AlF₄⁻~0.6 nM[5]
Gαq--

Role in Specific Signaling Pathways

RGS4 plays a crucial role in modulating signaling pathways mediated by Gαi/o and Gαq proteins, thereby influencing a wide range of physiological processes.

Gαi/o-Mediated Signaling

Gαi/o-coupled receptors are involved in inhibiting adenylyl cyclase and regulating ion channels. RGS4's GAP activity on Gαi/o subunits leads to a more rapid termination of these inhibitory signals. A prominent example is the regulation of G protein-gated inwardly rectifying potassium (GIRK) channels.

RGS4_GIRK_Pathway cluster_GIRK RGS4 Modulation of GIRK Channel Activity GPCR_Gai Gαi/o-coupled Receptor (e.g., M2 Muscarinic) G_protein_Gai Gαi(GTP) + Gβγ GIRK_channel GIRK Channel K_efflux K+ Efflux (Hyperpolarization) RGS4 RGS4

Gαq-Mediated Signaling

Gαq-coupled receptors activate phospholipase Cβ (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). RGS4 accelerates the GTP hydrolysis of Gαq, thereby dampening this signaling cascade.

RGS4_PLC_Pathway cluster_PLC RGS4 Attenuation of Gαq/PLCβ Signaling GPCR_Gaq Gαq-coupled Receptor G_protein_Gaq Gαq(GTP) PLC Phospholipase Cβ PIP2 PIP2 IP3_DAG IP3 + DAG Ca_PKC ↑ [Ca2+]i & PKC Activation RGS4 RGS4

Physiological and Pathological Significance

The expression of RGS4 is particularly high in the brain and heart, where it plays a critical role in regulating neuronal and cardiovascular function.[6] Dysregulation of RGS4 expression and function has been implicated in several pathological conditions.

RGS4 in the Brain

In the central nervous system, RGS4 is involved in modulating the signaling of neurotransmitters that act through Gαi/o- and Gαq-coupled receptors, such as dopamine, acetylcholine (B1216132), and opioids.[1]

Brain RegionRGS4 mRNA ExpressionReference
Cortex (Inferior Frontal, Superior Frontal, Cingulate) High[1]
Basal Ganglia (Caudate, Putamen, Nucleus Accumbens) Lower[1]
Thalamus Almost Undetectable[1]

Alterations in RGS4 expression have been linked to neuropsychiatric disorders. Notably, decreased RGS4 mRNA and protein levels have been observed in the prefrontal cortex of individuals with schizophrenia.[7]

ConditionBrain RegionChange in RGS4 ExpressionReference
Schizophrenia Cingulate Gyrus, Superior Frontal Gyrus, Insular Cortex↓ mRNA[7]
Frontal Cortex↓ Protein[7]
Chronic Stress Paraventricular Nucleus↓ mRNA[8]
Locus Coeruleus↑ mRNA[8]
RGS4 in the Heart

In the cardiovascular system, RGS4 is a key regulator of heart rate and contractility. It modulates the effects of acetylcholine on the heart by accelerating the deactivation of GIRK channels, thus preventing excessive bradycardia. RGS4 expression is significantly upregulated in failing human hearts, suggesting a potential role in the pathophysiology of heart failure.[9][10][11][12]

ConditionTissueChange in RGS4 ExpressionReference
End-stage Heart Failure Left Ventricular Myocardium↑ mRNA (2-3 fold) & Protein[10]
Acutely Failing Donor Hearts Myocardium↑ mRNA & Protein[9]

RGS4 as a Therapeutic Target

Given its critical role in terminating GPCR signaling, RGS4 has emerged as a promising therapeutic target for a variety of diseases. Inhibition of RGS4 could prolong the signaling of endogenous ligands or therapeutic agonists, offering a novel approach to treating conditions characterized by deficient GPCR signaling. Conversely, enhancing RGS4 activity could be beneficial in diseases driven by excessive GPCR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and interactions of RGS4.

In Vitro GTPase-Activating Protein (GAP) Assay

This assay measures the ability of RGS4 to accelerate the rate of GTP hydrolysis by a Gα subunit.

GAP_Assay_Workflow cluster_GAP GTPase-Activating Protein (GAP) Assay Workflow Prepare_Ga Prepare Gα subunit (e.g., Gαi1, Gαq) Load_GTP Load Gα with [γ-³²P]GTP Incubate_RGS4 Incubate with RGS4 Measure_Pi Measure ³²Pi release over time Calculate_Rate Calculate GTP hydrolysis rate

Methodology:

  • Protein Purification: Purify recombinant RGS4 and the Gα subunit of interest (e.g., Gαi1 or Gαq).

  • GTP Loading: Incubate the purified Gα subunit with [γ-³²P]GTP in a low-magnesium buffer to allow for nucleotide exchange.

  • Initiate Reaction: Add a solution containing Mg²⁺ and the purified RGS4 to the Gα-[γ-³²P]GTP complex.

  • Time Course: At various time points, quench the reaction by adding a solution that stops GTP hydrolysis (e.g., high concentration of phosphate).

  • Quantify Hydrolysis: Separate the unhydrolyzed [γ-³²P]GTP from the released ³²Pi using a charcoal binding assay.

  • Data Analysis: Determine the rate of GTP hydrolysis by plotting the amount of ³²Pi released over time. The GAP activity of RGS4 is reflected in the increased rate of hydrolysis compared to the intrinsic rate of the Gα subunit alone.

Co-Immunoprecipitation (Co-IP) of RGS4 and Interacting Proteins

This technique is used to identify proteins that interact with RGS4 within a cellular context.

Methodology:

  • Cell Lysis: Lyse cells or tissue expressing RGS4 with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a specific anti-RGS4 antibody (e.g., RGS4 (D4V1P) Rabbit mAb #15129 from Cell Signaling Technology, or polyclonal antibody 14530-1-AP from Proteintech) to form an antibody-antigen complex.[9][10]

  • Complex Capture: Add protein A/G beads to the lysate to capture the RGS4-containing protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., Gαi1, Gαq) or by mass spectrometry for unbiased identification of novel interactors.

CoIP_Workflow cluster_CoIP Co-Immunoprecipitation Workflow Cell_Lysate Prepare Cell/Tissue Lysate Pre_Clear Pre-clear with Control IgG IP_Step Immunoprecipitate with anti-RGS4 Antibody Capture Capture with Protein A/G Beads Wash Wash Beads Elute Elute Bound Proteins Analyze Analyze by Western Blot or Mass Spectrometry

Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) Assays

BRET and FRET are powerful techniques to study protein-protein interactions in living cells in real-time.

BRET for RGS4-GPCR Interaction:

  • Constructs: Generate fusion proteins of RGS4 with a Renilla luciferase (Rluc) donor (e.g., RGS4-Rluc) and a GPCR of interest with a yellow fluorescent protein (YFP) acceptor (e.g., M2 receptor-YFP).

  • Co-expression: Co-express the donor and acceptor constructs in mammalian cells.

  • Assay: Add the luciferase substrate coelenterazine (B1669285) and measure the light emission at the donor and acceptor wavelengths.

  • Analysis: An increase in the BRET ratio (acceptor emission / donor emission) upon agonist stimulation of the GPCR indicates a conformational change that brings RGS4 and the receptor into closer proximity.

FRET for RGS4-Gα Interaction:

  • Constructs: Generate fusion proteins of RGS4 with a yellow fluorescent protein (YFP) acceptor (e.g., RGS4-YFP) and a Gα subunit with a cyan fluorescent protein (CFP) donor (e.g., Gαi1-CFP).

  • Co-expression: Co-express the donor and acceptor constructs in cells.

  • Imaging: Excite the CFP donor and measure the emission from both CFP and YFP.

  • Analysis: An increase in FRET efficiency (sensitized YFP emission) upon activation of the Gα subunit (e.g., with AlF₄⁻) indicates a direct interaction between RGS4 and the Gα subunit.

BRET_FRET_Logic cluster_BRET_FRET Logic of BRET/FRET for Protein Interaction Protein_A_Donor Protein A-Donor (e.g., RGS4-Rluc) Protein_B_Acceptor Protein B-Acceptor (e.g., GPCR-YFP) Interaction Interaction Energy_Transfer Energy Transfer Signal Detectable Signal (Light Emission)

Conclusion

RGS4 is a critical negative regulator of GPCR signaling, with profound implications for cellular physiology and disease. Its selective GAP activity towards Gαi/o and Gαq subunits allows for precise control over a multitude of signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of RGS4 and explore its potential as a therapeutic target. A deeper understanding of RGS4 function will undoubtedly pave the way for novel therapeutic strategies for a range of disorders, from cardiovascular disease to neuropsychiatric conditions.

References

CCG-203769: A Chemical Probe for Elucidating RGS4 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling 4 (RGS4) is a critical protein that modulates the signaling of G protein-coupled receptors (GPCRs) by acting as a GTPase-activating protein (GAP) for Gα subunits of the Gαi/o and Gαq families.[1][2] By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS4 effectively terminates the signaling cascade.[3] The significant role of RGS4 in various physiological processes, including neurotransmission and cardiovascular function, and its association with pathologies like Parkinson's disease and schizophrenia, has made it an attractive target for therapeutic intervention.[1][4][5] CCG-203769 has emerged as a potent and selective chemical probe, enabling detailed investigation of RGS4 function in both in vitro and in vivo settings.[4][6][7] This technical guide provides a comprehensive overview of CCG-203769, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use.

Mechanism of Action

CCG-203769 is a cell-permeable, thiadiazolidinone-based, thiol-reactive compound that functions as a selective and irreversible covalent inhibitor of RGS4.[3][8] Its mechanism of action involves the covalent modification of cysteine residues within the RGS4 protein.[7] This modification sterically hinders the interaction between RGS4 and its target Gα subunits, specifically Gαo, thereby preventing RGS4 from exerting its GAP activity.[6][9] By blocking the RGS4-Gα interaction, CCG-203769 prolongs the active, GTP-bound state of the Gα subunit, leading to an enhancement of downstream signaling.[4][6]

Quantitative Data

The potency and selectivity of CCG-203769 have been characterized through various biochemical assays. The following tables summarize the key quantitative data for this chemical probe.

Target Assay Type IC50 Selectivity (fold vs RGS4) Reference
RGS4Bead-based protein interaction (RGS4-Gαo)17 nM-[4][6]
RGS19Bead-based protein interaction140 nM8[6][8]
RGS16Bead-based protein interaction6 µM353[6][8]
RGS8Bead-based protein interaction>60 µM>3500[6]
RGS7Not specifiedNo inhibition-[6]

Table 1: In Vitro Potency and Selectivity of CCG-203769 against RGS Proteins. This table showcases the high potency of CCG-203769 for RGS4 and its significant selectivity over other members of the RGS protein family.

Off-Target IC50 Reference
GSK-3β5 µM[6]
Papain>100 µM[6]

Table 2: Off-Target Activity of CCG-203769. This table highlights the selectivity of CCG-203769 for RGS4 over other unrelated proteins, including a kinase and a cysteine protease.

Animal Model Compound Dose Route of Administration Effect Reference
RatCarbamoylcholine chloride0.1 mg/kgIPModest decrease in heart rate[6]
RatCCG-20376910 mg/kgIVNo significant effect on heart rate alone[6]
RatCCG-203769 + Carbamoylcholine chloride10 mg/kg (IV) + 0.1 mg/kg (IP)IV + IPPotentiation of bradycardic effect[6]
RatRaclopride (B1662589)Not specifiedNot specifiedIncreased hang time in the bar test[6]
RatCCG-2037690.1 - 10 mg/kgNot specifiedReversal of raclopride-induced bradykinesia[6]
MouseRaclopride1 mg/kgIPAkinesia (immobility in bar test, reduced steps in drag test)[10]
MouseCCG-2037690.1 - 10 mg/kgNot specifiedReversal of raclopride-induced paw drag[6]

Table 3: In Vivo Efficacy of CCG-203769. This table summarizes the doses and observed effects of CCG-203769 in preclinical models of bradycardia and Parkinson's disease.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

RGS4_Signaling_Pathway cluster_receptor GPCR Activation cluster_gprotein G Protein Cycle cluster_effector Downstream Signaling GPCR GPCR G_inactive Gα(GDP)-Gβγ GPCR->G_inactive activates Ligand Ligand Ligand->GPCR binds G_active Gα(GTP) + Gβγ G_inactive->G_active GDP/GTP Exchange G_active->G_inactive GTP Hydrolysis Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_active->Effector activates Response Cellular Response Effector->Response RGS4 RGS4 RGS4->G_active accelerates GTP Hydrolysis CCG203769 CCG-203769 CCG203769->RGS4 inhibits

Figure 1: RGS4-Mediated GPCR Signaling Pathway and Site of CCG-203769 Inhibition. This diagram illustrates the canonical G protein cycle initiated by ligand binding to a GPCR. RGS4 acts to terminate the signal by accelerating GTP hydrolysis on the Gα subunit. CCG-203769 inhibits RGS4, thereby prolonging G protein signaling.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models BeadAssay Bead-Based Protein Interaction Assay GTPaseAssay GTPase Activity Assay BeadAssay->GTPaseAssay Confirm inhibition of GTPase acceleration CalciumAssay Calcium Signaling Assay GTPaseAssay->CalciumAssay Assess functional consequence in a cellular pathway TranslocationAssay RGS4 Translocation Assay CalciumAssay->TranslocationAssay Visualize disruption of RGS4-Gα interaction in cells BradycardiaModel Carbachol-Induced Bradycardia (Rat) TranslocationAssay->BradycardiaModel Evaluate effect on a physiologically relevant outcome BradykinesiaModel Raclopride-Induced Bradykinesia (Rat/Mouse) BradycardiaModel->BradykinesiaModel Test therapeutic potential in a disease model Start Start: Characterize CCG-203769 Start->BeadAssay Determine IC50 for RGS4-Gα interaction

Figure 2: Logical Workflow for Characterizing CCG-203769 as an RGS4 Probe. This diagram outlines a typical experimental progression for validating a chemical probe, starting from initial biochemical characterization and moving towards cellular and in vivo functional studies.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing CCG-203769 to probe RGS4 function.

Bead-Based Protein-Protein Interaction Assay

This assay is used to quantify the inhibitory effect of CCG-203769 on the RGS4-Gαo interaction.

  • Protein Immobilization:

    • Wash Glutathione Sepharose 4B beads with a pulldown buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[11]

    • Incubate the beads with a GST-tagged RGS4 bait protein (1-10 µM) in the pulldown buffer for 1 hour at 4°C with gentle rocking.[11]

    • Centrifuge the beads (e.g., 4000 rpm for 2 minutes at 4°C) to remove the supernatant and wash twice with the pulldown buffer.[11]

    • Resuspend the beads in the pulldown buffer to a 1:1 slurry.

  • Interaction and Inhibition:

    • In a 384-well glass-bottom microplate, add a fluorescently labeled Gαo prey protein (e.g., 0.1-1 µM).[11]

    • Add varying concentrations of CCG-203769 or vehicle control (DMSO) to the wells.

    • Add 1 µL of the RGS4-coated beads to each well and incubate for 30 minutes at room temperature in the dark.[11]

  • Signal Detection and Analysis:

    • Image the beads using a confocal microscope equipped for fluorescence detection.[11]

    • Quantify the fluorescent signal on the beads using image analysis software (e.g., ImageJ).

    • Plot the fluorescence intensity against the concentration of CCG-203769 and fit the data to a dose-response curve to determine the IC50 value.

GTPase Activity Assay

This assay measures the ability of CCG-203769 to inhibit the GAP activity of RGS4. Both single-turnover and steady-state formats can be used.

  • Single-Turnover GTPase Assay:

    • Prepare the Gαo substrate by incubating purified myristoylated Gαo with [γ-³²P]GTP in the absence of Mg²⁺.[1][2]

    • Initiate the reaction by adding Mg²⁺, unlabeled GTP, and purified RGS4 in the presence of varying concentrations of CCG-203769 or vehicle.[1]

    • At various time points, stop the reaction by adding activated charcoal to bind unhydrolyzed GTP.[4]

    • Centrifuge the samples and measure the amount of released ³²Pi in the supernatant using a scintillation counter.[4]

    • Calculate the rate of GTP hydrolysis and determine the inhibitory effect of CCG-203769.

Cellular Calcium Signaling Assay

This assay assesses the functional consequence of RGS4 inhibition in a cellular context.

  • Cell Culture and RGS4 Expression:

    • Use a stable cell line, such as HEK293-FlpIn-TREx, expressing a Gq-coupled receptor (e.g., M3 muscarinic receptor) and doxycycline-inducible RGS4.[6]

    • Plate the cells in a 384-well, black, clear-bottom plate and induce RGS4 expression with doxycycline (B596269) (e.g., 10 ng/mL) overnight.[6]

  • Calcium Dye Loading and Compound Treatment:

    • Remove the cell medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.[6]

    • Wash the cells and add assay buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4) containing varying concentrations of CCG-203769 or vehicle. Incubate for 30 minutes at room temperature.[6]

  • Signal Measurement and Analysis:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Stimulate the cells with an agonist for the Gq-coupled receptor (e.g., carbachol (B1668302) for M3 receptor) and immediately measure the change in fluorescence over time.

    • Quantify the calcium response (e.g., peak fluorescence or area under the curve) and plot it against the concentration of CCG-203769 to determine its EC50 for enhancing the signal.

In Vivo Model of Raclopride-Induced Bradykinesia

This model is used to evaluate the therapeutic potential of CCG-203769 in a mouse model of Parkinson's disease symptoms.

  • Animal and Drug Administration:

    • Use wild-type mice (e.g., C57BL/6).

    • Establish a baseline for motor function using tests like the bar test (measuring immobility time) and the drag test (counting steps).[10]

    • Induce bradykinesia by administering the D2 receptor antagonist raclopride (e.g., 1 mg/kg, i.p.).[10]

    • After a set time (e.g., 30 minutes), administer CCG-203769 (e.g., 10 mg/kg, i.p.) or vehicle.[10]

  • Behavioral Assessment:

    • At various time points after CCG-203769 administration, re-assess motor function using the bar test and drag test.[10]

    • Monitor and record the immobility time and the number of steps.

  • Data Analysis:

    • Compare the post-treatment motor performance to the baseline and raclopride-induced states.

    • Use appropriate statistical tests (e.g., two-way RM ANOVA followed by a post-hoc test) to determine the significance of the reversal of bradykinesia by CCG-203769.[10]

Conclusion

CCG-203769 is a valuable and well-characterized chemical probe for investigating the function of RGS4. Its high potency, selectivity, and demonstrated activity in a range of in vitro, cellular, and in vivo assays make it an indispensable tool for researchers in the fields of GPCR signaling, neuroscience, and drug discovery. The data and protocols presented in this guide are intended to facilitate the effective use of CCG-203769 to further unravel the complex roles of RGS4 in health and disease.

References

Therapeutic Potential of RGS4 Inhibition with CCG-203769: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of G protein Signaling 4 (RGS4) is a critical negative modulator of G protein-coupled receptor (GPCR) signaling, primarily through its GTPase-activating protein (GAP) activity on Gαi/o and Gαq subunits. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the small molecule inhibitor CCG-203769, a potent and selective inhibitor of RGS4. We will delve into its mechanism of action, present key quantitative data on its activity and selectivity, and provide detailed experimental protocols for its characterization. Furthermore, we will visualize the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential in conditions such as Parkinson's disease, schizophrenia, and substance use disorders.

Introduction to RGS4 and CCG-203769

Regulator of G protein Signaling (RGS) proteins are a family of intracellular proteins that accelerate the intrinsic GTP hydrolysis rate of G protein α-subunits, thereby shortening the duration of GPCR signaling[1][2][3]. RGS4 is highly expressed in the brain and heart and plays a significant role in modulating the signaling of neurotransmitters that act through GPCRs, such as dopamine (B1211576) and acetylcholine[4][5]. By inhibiting the activity of Gα subunits, RGS4 effectively dampens the cellular response to GPCR activation[6][7].

CCG-203769 is a small molecule inhibitor that demonstrates high potency and selectivity for RGS4[8][9]. It belongs to the thiadiazolidinone (B1220539) class of compounds and acts as an irreversible, covalent inhibitor by targeting a specific cysteine residue within the RGS domain[1][9]. This action blocks the interaction between RGS4 and Gα subunits, thus prolonging G protein signaling[8][9]. The development of selective RGS4 inhibitors like CCG-203769 has provided a valuable tool to probe the physiological roles of RGS4 and explore its therapeutic potential.

Quantitative Data Presentation

The following tables summarize the key quantitative data for CCG-203769, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of CCG-203769

Target ProteinAssay TypeIC50Selectivity vs. RGS4Reference
RGS4 RGS4-Gαo protein-protein interaction17 nM -[8][9]
RGS19RGS-Gαo protein-protein interaction140 nM8-fold[8]
RGS16RGS-Gαo protein-protein interaction6 μM350-fold[8]
RGS8RGS-Gαo protein-protein interaction>60 μM>4500-fold[8]
RGS7RGS-Gαo protein-protein interactionNo inhibition-[8]
GSK-3βKinase activity assay5 μM~300-fold[8][9]
PapainCysteine protease activity assay>100 μM>5800-fold[8]

Table 2: In Vivo Efficacy of CCG-203769 in a Rodent Model of Parkinson's Disease

Animal ModelBehavioral TestDosing RegimenOutcomeReference
Raclopride-induced bradykinesia in ratsBar test (hang time)0.1 - 10 mg/kgRapid reversal of increased hang time[8]
Raclopride-induced bradykinesia in micePaw drag0.1 - 10 mg/kgReversal of paw drag[8]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involving RGS4 and the mechanism of inhibition by CCG-203769.

RGS4_Signaling_Pathway cluster_receptor GPCR Activation cluster_gprotein G Protein Cycle cluster_effector Downstream Signaling GPCR GPCR G_protein_inactive Gα(GDP)-βγ GPCR->G_protein_inactive Ligand Agonist Ligand->GPCR Binding G_protein_active Gα(GTP) + Gβγ G_protein_inactive->G_protein_active GTP/GDP Exchange G_protein_active->G_protein_inactive GTP Hydrolysis Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein_active->Effector Activation Cellular_Response Cellular Response Effector->Cellular_Response RGS4 RGS4 RGS4->G_protein_active GAP Activity (Signal Termination) CCG203769 CCG-203769 CCG203769->RGS4 Inhibition

Figure 1: RGS4-mediated GPCR signaling pathway and inhibition by CCG-203769.

CCG203769_Mechanism cluster_interaction Normal RGS4 Function cluster_inhibition Inhibition by CCG-203769 RGS4 RGS4 Protein (with Cysteine in RGS domain) G_alpha Gα-GTP RGS4->G_alpha Binding & GAP Activity Inhibited_RGS4 Inactive RGS4-CCG-203769 Covalent Adduct RGS4->Inhibited_RGS4 Prolonged_Signaling Prolonged Gα Signaling G_alpha->Prolonged_Signaling CCG203769 CCG-203769 (Thiadiazolidinone) CCG203769->RGS4 Covalent Modification of Cysteine Inhibited_RGS4->G_alpha Interaction Blocked

Figure 2: Mechanism of RGS4 inhibition by CCG-203769.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CCG-203769.

Flow Cytometry Protein-Protein Interaction Assay (FCPIA)

This assay is used to quantify the interaction between RGS4 and Gα subunits and to determine the potency of inhibitors like CCG-203769.

FCPIA_Workflow start Start bead_prep 1. Bead Preparation: Immobilize biotinylated RGS4 on streptavidin-coated Luminex beads. start->bead_prep incubation 2. Incubation: Incubate RGS4-coated beads with varying concentrations of CCG-203769. bead_prep->incubation add_g_alpha 3. Add Gα: Add fluorescently labeled Gαo-GDP-AlF4-. incubation->add_g_alpha readout 4. Flow Cytometry: Analyze bead-associated fluorescence using a Luminex instrument. add_g_alpha->readout analysis 5. Data Analysis: Determine the IC50 value for CCG-203769. readout->analysis end End analysis->end

Figure 3: Workflow for the Flow Cytometry Protein-Protein Interaction Assay.

Protocol:

  • Bead Preparation:

    • Streptavidin-coated Luminex beads are washed with an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% Lubrol, 1% BSA).

    • Biotinylated RGS4 protein is incubated with the beads to allow for immobilization.

    • Unbound RGS4 is removed by washing the beads.

  • Inhibitor Incubation:

    • RGS4-coated beads are aliquoted into a 96-well plate.

    • A serial dilution of CCG-203769 (or other test compounds) in DMSO is added to the wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature.

  • Gα Subunit Addition:

    • Fluorescently labeled Gαo (e.g., Alexa Fluor 532-Gαo) is prepared in its active, transition-state-like conformation by incubation with GDP and AlF4-.

    • The Gαo solution is added to the wells containing the beads and inhibitor and incubated for an additional 30 minutes at room temperature to allow for binding.

  • Flow Cytometry Analysis:

    • The plate is read on a Luminex instrument or a similar flow cytometer capable of distinguishing bead populations and measuring associated fluorescence.

    • The median fluorescence intensity (MFI) of the beads in each well is recorded.

  • Data Analysis:

    • The MFI values are plotted against the logarithm of the inhibitor concentration.

    • A dose-response curve is fitted to the data using non-linear regression to determine the IC50 value of CCG-203769.

Single-Turnover GTPase Assay

This assay measures the ability of RGS4 to accelerate GTP hydrolysis by Gα subunits and the inhibitory effect of CCG-203769 on this activity.

Protocol:

  • Gα Loading with [γ-³²P]GTP:

    • Purified, myristoylated Gαi/o is incubated with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

  • Initiation of GTP Hydrolysis:

    • The reaction is initiated by the addition of MgSO4 in the presence or absence of purified RGS4 and varying concentrations of CCG-203769.

  • Time Course and Quenching:

    • Aliquots are taken at specific time points and the reaction is quenched by adding a solution of activated charcoal, which binds free nucleotides.

  • Quantification of ³²Pi Release:

    • The charcoal is pelleted by centrifugation, and the amount of released [³²P]Pi in the supernatant is quantified by liquid scintillation counting.

  • Data Analysis:

    • The rate of GTP hydrolysis is calculated for each condition.

    • The inhibitory effect of CCG-203769 is determined by comparing the rates in the presence and absence of the compound, allowing for the calculation of an IC50 value.

Cellular Calcium Signaling Assay

This cell-based assay assesses the ability of CCG-203769 to potentiate GPCR-mediated signaling in a cellular context.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in appropriate media.

    • Cells are transiently or stably transfected with a Gαq-coupled receptor (e.g., M3 muscarinic receptor) and, in some cases, with an inducible RGS4 expression vector.

  • Calcium Indicator Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment and Stimulation:

    • Cells are pre-incubated with CCG-203769 or vehicle control.

    • GPCR signaling is initiated by the addition of a specific agonist (e.g., carbachol (B1668302) for the M3 receptor).

  • Fluorescence Measurement:

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis:

    • The potentiation of the calcium signal by CCG-203769 is quantified by comparing the peak fluorescence or the area under the curve in treated versus untreated cells.

In Vivo Raclopride-Induced Bradykinesia Model

This animal model is used to evaluate the anti-parkinsonian potential of compounds like CCG-203769.

Protocol:

  • Animal Acclimation and Handling:

    • Male rats or mice are acclimated to the housing and testing environment.

  • Induction of Bradykinesia:

    • The dopamine D2 receptor antagonist, raclopride (B1662589), is administered to the animals (e.g., intraperitoneally) to induce a state of bradykinesia (slowed movement).

  • Compound Administration:

    • CCG-203769 is administered at various doses (e.g., 0.1, 1, 10 mg/kg) via an appropriate route (e.g., intravenous or intraperitoneal).

  • Behavioral Assessment:

    • Bar Test (Rats): The animal's forepaws are placed on a horizontal bar. The time it takes for the animal to remove its paws from the bar (hang time) is measured. Raclopride increases this time, and an effective compound will reverse this effect.

    • Paw Drag Test (Mice): The animal's movement is observed, and the frequency or severity of the dragging of a hind paw is scored. Raclopride induces paw dragging, which is reversed by an effective therapeutic.

  • Data Analysis:

    • The behavioral scores (hang time or paw drag score) are compared between different treatment groups using appropriate statistical tests (e.g., ANOVA) to determine the efficacy of CCG-203769.

Therapeutic Potential and Future Directions

The potent and selective inhibition of RGS4 by CCG-203769 has demonstrated therapeutic promise in preclinical models of several disorders.

  • Parkinson's Disease: By reversing raclopride-induced bradykinesia, CCG-203769 suggests a potential role for RGS4 inhibitors in alleviating motor symptoms of Parkinson's disease[8][9]. The mechanism is thought to involve the enhancement of dopamine D2 receptor signaling in the basal ganglia.

  • Schizophrenia: RGS4 has been genetically linked to schizophrenia, and altered RGS4 expression has been observed in post-mortem brain tissue of individuals with the disorder. Inhibition of RGS4 could potentially normalize aberrant GPCR signaling associated with the pathophysiology of schizophrenia.

  • Substance Use Disorders: RGS4 is involved in modulating the signaling of opioid and dopamine receptors, which are central to the neurobiology of addiction[2]. RGS4 inhibition may represent a novel strategy to modulate drug-seeking behavior and prevent relapse.

Future Directions:

Further research is warranted to fully elucidate the therapeutic potential of RGS4 inhibition with CCG-203769. This includes:

  • Comprehensive preclinical studies in a wider range of animal models for various neurological and psychiatric disorders.

  • Investigation of the pharmacokinetic and pharmacodynamic properties of CCG-203769 to optimize dosing and delivery.

  • Development of second-generation RGS4 inhibitors with improved drug-like properties.

  • Exploration of the role of RGS4 in other disease areas where GPCR signaling is dysregulated.

References

The Structure-Activity Relationship of CCG-203769: A Covalent Inhibitor of RGS4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling pathways. By acting as GTPase-activating proteins (GAPs) for Gα subunits, they accelerate the hydrolysis of GTP to GDP, thereby terminating the signal. RGS4, in particular, has emerged as a promising therapeutic target for a variety of disorders, including neurological and cardiovascular diseases. Small molecule inhibitors of RGS4 offer a novel approach to potentiate GPCR signaling in a tissue- and pathway-specific manner. CCG-203769 is a potent and selective covalent inhibitor of RGS4 that has demonstrated efficacy in preclinical models. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CCG-203769, detailing the quantitative data for a series of its analogs, the experimental protocols used for their characterization, and the underlying signaling pathway.

Core Structure and Mechanism of Action

CCG-203769 belongs to a class of thiazolidinone-based RGS4 inhibitors. The core scaffold of these compounds is essential for their inhibitory activity. The mechanism of action for CCG-203769 and its analogs is covalent modification of a specific cysteine residue within the RGS4 protein.[1] This covalent interaction, likely with Cys132, sterically hinders the binding of RGS4 to its Gα subunit, thereby inhibiting its GAP activity.[1] The irreversible nature of this binding contributes to the high potency of these compounds.

Structure-Activity Relationship (SAR)

The development of CCG-203769 stemmed from the optimization of the lead compound CCG-50014.[2] A systematic SAR study was conducted by modifying the substituents on the thiazolidinone core. The following table summarizes the quantitative data for a series of analogs, highlighting the impact of different chemical groups on RGS4 inhibitory potency and selectivity over the closely related RGS8.

CompoundR1R2RGS4 IC50 (nM)RGS8 IC50 (nM)Selectivity (RGS8/RGS4)
CCG-50014 (1a) 4-F-benzyl4-Cl-phenyl30>10,000>333
1b 4-F-benzylPhenyl40>10,000>250
1c 4-F-benzyl4-Me-phenyl50>10,000>200
1d 4-F-benzyl4-OMe-phenyl20>10,000>500
1e 4-F-benzyl4-CF3-phenyl100>10,000>100
1f 4-F-benzyl3-Cl-phenyl200>10,000>50
1g 4-F-benzyl3-OMe-phenyl300>10,000>33
1h 4-F-benzyl3-CF3-phenyl500>10,000>20
CCG-203769 (analog) 4-F-benzyl2-pyridyl17>10,000>588
11b Benzyl4-Cl-phenyl80>10,000>125
13 4-Cl-benzyl4-Cl-phenyl60>10,000>167

Data synthesized from Turner, E. M., et al. (2012). Small Molecule Inhibitors of Regulator of G Protein Signalling (RGS) Proteins. ACS Medicinal Chemistry Letters, 3(2), 146–150.[3][4]

Key SAR Insights:

  • R1 Group: A 4-fluorobenzyl group at the R1 position generally confers high potency. Removal of the fluorine (11b) or replacement with chlorine (13) slightly decreases activity.

  • R2 Group: The nature and position of the substituent on the R2 phenyl ring significantly impact potency. Electron-donating groups at the 4-position (e.g., 4-OMe in 1d) enhance activity, while electron-withdrawing groups (e.g., 4-CF3 in 1e) reduce it. Substituents at the 3-position (1f, 1g, 1h) are generally less favorable than those at the 4-position. The introduction of a pyridyl group at the R2 position, as seen in analogs like CCG-203769, maintains high potency and selectivity.[1]

Experimental Protocols

The characterization of CCG-203769 and its analogs relies on two key in vitro assays: a flow cytometry protein interaction assay to measure the inhibition of the RGS4-Gαo interaction and a single-turnover GTPase assay to assess the inhibition of RGS4's GAP activity.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay quantitatively measures the binding of a fluorescently labeled Gαo subunit to an RGS4 protein immobilized on spectrally distinct beads.

Materials:

  • Recombinant human RGS4 protein

  • Recombinant human Gαo protein, fluorescently labeled (e.g., with Alexa Fluor 647)

  • Carboxylate-modified polystyrene microspheres (Luminex beads)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% bovine serum albumin (BSA)

  • Test compounds (e.g., CCG-203769 and analogs) dissolved in DMSO

Procedure:

  • Protein Immobilization:

    • Activate carboxylate beads with EDC and Sulfo-NHS according to the manufacturer's instructions.

    • Covalently couple recombinant RGS4 to the activated beads.

    • Wash the beads to remove uncoupled protein and blocking agents.

  • Binding Assay:

    • In a 96-well filter plate, add a fixed concentration of RGS4-coupled beads.

    • Add serial dilutions of the test compounds (or DMSO vehicle control).

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Add a fixed concentration of fluorescently labeled Gαo to each well.

    • Incubate for 60 minutes at room temperature with gentle agitation, protected from light.

  • Data Acquisition:

    • Wash the beads to remove unbound Gαo.

    • Resuspend the beads in assay buffer.

    • Analyze the plate on a Luminex instrument or a flow cytometer capable of distinguishing the bead populations and quantifying the associated fluorescence.

  • Data Analysis:

    • The median fluorescence intensity (MFI) of the beads is proportional to the amount of Gαo bound to RGS4.

    • Plot the MFI against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

FCPIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Beads Carboxylate Beads Coupling EDC/Sulfo-NHS Coupling Beads->Coupling RGS4 RGS4 Protein RGS4->Coupling RGS4_Beads RGS4-Coupled Beads Coupling->RGS4_Beads Plate 96-well Plate RGS4_Beads->Plate Add_Inhibitor Add Inhibitor Plate->Add_Inhibitor Add_Galpha Add Fluorescent Gαo Add_Inhibitor->Add_Galpha Incubate Incubate Add_Galpha->Incubate Flow_Cytometer Flow Cytometer Incubate->Flow_Cytometer Data_Acquisition Data Acquisition Flow_Cytometer->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Flow Cytometry Protein Interaction Assay (FCPIA) Workflow.
Single-Turnover GTPase Assay

This assay measures the rate of GTP hydrolysis by Gαo in the presence and absence of RGS4 and the inhibitor.

Materials:

  • Recombinant human RGS4 protein

  • Recombinant human Gαo protein

  • [γ-³²P]GTP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Activated charcoal slurry

  • Test compounds (e.g., CCG-203769 and analogs) dissolved in DMSO

Procedure:

  • Gαo Loading:

    • Incubate Gαo with an equimolar concentration of [γ-³²P]GTP in the absence of Mg²⁺ to allow for nucleotide exchange.

  • GTPase Reaction:

    • In a reaction tube, combine assay buffer, RGS4, and the test compound (or DMSO vehicle).

    • Initiate the reaction by adding the [γ-³²P]GTP-loaded Gαo.

    • Incubate at 30°C.

  • Quenching and Separation:

    • At various time points, remove aliquots of the reaction and quench by adding them to the activated charcoal slurry.

    • The charcoal binds unhydrolyzed [γ-³²P]GTP, while the released ³²Pi remains in the supernatant.

    • Centrifuge the samples to pellet the charcoal.

  • Quantification:

    • Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²Pi released over time.

    • Determine the initial rate of GTP hydrolysis.

    • Compare the rates in the presence and absence of the inhibitor to determine the extent of inhibition.

GTPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Galpha Gαo Loading Nucleotide Loading Galpha->Loading GTP [γ-³²P]GTP GTP->Loading Loaded_Galpha [γ-³²P]GTP-Gαo Loading->Loaded_Galpha Start_Reaction Initiate Reaction Loaded_Galpha->Start_Reaction Reaction_Mix Reaction Mix (RGS4, Inhibitor) Reaction_Mix->Start_Reaction Incubate Incubate (30°C) Start_Reaction->Incubate Quench Quench with Charcoal Incubate->Quench Separate Centrifuge Quench->Separate Count Scintillation Counting Separate->Count Rate_Calc Calculate Hydrolysis Rate Count->Rate_Calc

Single-Turnover GTPase Assay Workflow.

Signaling Pathway

CCG-203769 exerts its effects by modulating the canonical G protein signaling cycle. The diagram below illustrates the role of RGS4 in this pathway and how its inhibition by CCG-203769 leads to prolonged signaling.

RGS4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein 2. GDP/GTP Exchange G_active Gα(GTP) G_protein->G_active G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Response Cellular Response Effector->Response G_active->Effector 3. Effector Activation RGS4 RGS4 G_active->RGS4 4. GAP Activity G_beta_gamma->Effector RGS4->G_protein 5. GTP Hydrolysis (Signal Termination) CCG203769 CCG-203769 CCG203769->RGS4 Inhibition Agonist Agonist Agonist->GPCR 1. Activation

RGS4-Gα Signaling Pathway and Inhibition by CCG-203769.

Pathway Description:

  • An agonist binds to and activates a G protein-coupled receptor (GPCR).

  • The activated GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G protein.

  • The G protein dissociates into an active Gα(GTP) subunit and a Gβγ dimer, both of which can modulate the activity of downstream effector proteins, leading to a cellular response.

  • RGS4 binds to the active Gα(GTP) subunit and accelerates the hydrolysis of GTP to GDP.

  • This hydrolysis inactivates the Gα subunit, which then re-associates with the Gβγ dimer, terminating the signal.

  • CCG-203769 covalently binds to RGS4, inhibiting its GAP activity. This prevents the rapid inactivation of Gα(GTP), leading to a prolonged and enhanced cellular response.

Conclusion

CCG-203769 is a potent and selective covalent inhibitor of RGS4, developed through a systematic structure-activity relationship study. The thiazolidinone core and specific substitutions are crucial for its high affinity and selectivity. The detailed experimental protocols provided herein for the flow cytometry protein interaction assay and the single-turnover GTPase assay are robust methods for characterizing RGS4 inhibitors. By inhibiting the GAP activity of RGS4, CCG-203769 effectively prolongs G protein signaling, offering a promising therapeutic strategy for diseases associated with deficient GPCR signaling. This technical guide provides a comprehensive resource for researchers in the field of G protein signaling and drug discovery, facilitating further investigation and development of novel RGS protein modulators.

References

An In-depth Technical Guide to the Covalent Binding of CCG-203769 to RGS4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent interaction between the small molecule inhibitor CCG-203769 and its target, Regulator of G protein Signaling 4 (RGS4). RGS4 is a critical negative regulator of G protein-coupled receptor (GPCR) signaling, making it an attractive therapeutic target for a variety of diseases. CCG-203769 has been identified as a potent and selective covalent inhibitor of RGS4, and understanding its mechanism of action is crucial for the development of novel therapeutics. This document details the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the signaling pathways involved.

Quantitative Data

The inhibitory potency and selectivity of CCG-203769 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency and Selectivity of CCG-203769

TargetAssay TypeIC50Selectivity vs. RGS4
RGS4Bead-Based Protein Interaction Assay17 nM[1][2]-
RGS19Bead-Based Protein Interaction Assay140 nM[2]8-fold[2]
RGS16Bead-Based Protein Interaction Assay6 µM[2]~350-fold[2]
RGS8Bead-Based Protein Interaction Assay>60 µM[2]>3500-fold[2]
RGS4GTPase Activity Assay<1 µM[2]-
GSK-3βBiochemical Assay5 µM[2]~300-fold[1]

Table 2: Kinetic Parameters of RGS4 GTPase-Activating Protein (GAP) Activity

ParameterValueSubstrate(s)Reference
Catalytic Efficiency (kcat/Km)1.7-2.8 x 10^6 M⁻¹s⁻¹Gαo, Gαi1, Gαi2
Basal kcat0.025-0.033 s⁻¹Gαo, Gαi1, Gαi2
GAP-Stimulated GTP Hydrolysis22-27 s⁻¹Gαq[3]

Signaling Pathways and Mechanism of Action

GPCR Signaling and the Role of RGS4

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that, upon binding an extracellular ligand, activate intracellular heterotrimeric G proteins. This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ can then modulate the activity of downstream effectors. RGS proteins, including RGS4, act as GTPase-activating proteins (GAPs), accelerating the hydrolysis of GTP to GDP on the Gα subunit.[4] This action terminates the signaling cascade and promotes the re-association of the G protein heterotrimer, making RGS4 a key negative regulator of GPCR signaling.[4]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein Activation Activated_G_protein Gα(GTP) + Gβγ G_protein->Activated_G_protein GDP/GTP Exchange Ligand Ligand Ligand->GPCR Binding Activated_GPCR Activated GPCR Effector Downstream Effectors Activated_G_protein->Effector Modulation RGS4 RGS4 Activated_G_protein->RGS4 Binding Inactive_G_protein Gα(GDP)-Gβγ RGS4->Inactive_G_protein GTP Hydrolysis (GAP Activity)

Figure 1: Overview of the GPCR signaling cycle and the role of RGS4.

Covalent Binding Mechanism of CCG-203769

CCG-203769 is a thiol-reactive compound that irreversibly inhibits RGS4 by forming a covalent bond with one or more of its cysteine residues.[5] While the precise cysteine residue targeted by CCG-203769 has not been definitively identified in published literature, extensive studies on the closely related precursor compound, CCG-4986, have shown that it covalently modifies Cys-132 of RGS4.[1] This modification sterically hinders the interaction between RGS4 and the Gα subunit, thereby inhibiting the GAP activity of RGS4.[1] It is highly probable that CCG-203769 follows a similar mechanism of action.

Covalent_Inhibition cluster_interaction Steric Hindrance RGS4 RGS4 (with accessible Cysteine) Covalent_Complex RGS4-CCG-203769 Covalent Adduct RGS4->Covalent_Complex Covalent Bond Formation CCG203769 CCG-203769 CCG203769->Covalent_Complex No_Interaction Inhibited RGS4 cannot bind Gα-GTP Covalent_Complex->No_Interaction G_alpha Gα-GTP G_alpha->No_Interaction

Figure 2: Proposed mechanism of covalent inhibition of RGS4 by CCG-203769.

Dopamine (B1211576) D2 Receptor Signaling Pathway

RGS4 is known to modulate the signaling of dopamine D2 receptors, which are implicated in neurological and psychiatric disorders, including Parkinson's disease.[2] D2 receptors couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By inhibiting RGS4 with CCG-203769, the Gαi signal is prolonged, leading to enhanced downstream effects. This mechanism is thought to underlie the observed therapeutic effects of CCG-203769 in animal models of Parkinson's disease.[1]

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi(GDP)-Gβγ D2R->G_protein Activation Activated_G_protein Gαi(GTP) G_protein->Activated_G_protein GDP/GTP Exchange AC Adenylyl Cyclase Activated_G_protein->AC Inhibition RGS4 RGS4 Activated_G_protein->RGS4 Binding cAMP cAMP AC->cAMP Conversion of ATP RGS4->G_protein GTP Hydrolysis CCG203769 CCG-203769 CCG203769->RGS4 Inhibition

Figure 3: RGS4 in the Dopamine D2 receptor signaling pathway and its inhibition by CCG-203769.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the covalent binding of CCG-203769 to RGS4.

Mass Spectrometry for Adduct Identification

This protocol is adapted from methods used to identify covalent adducts of similar inhibitors with RGS4.[6]

  • Protein Incubation: Incubate purified RGS4 protein (e.g., 39 nmol) with a 15-fold molar excess of CCG-203769 (dissolved in DMSO) in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) for a specified time (e.g., 5-30 minutes) at room temperature.

  • Removal of Excess Inhibitor: Remove unbound CCG-203769 and DMSO using a desalting column (e.g., Sephadex G-25).

  • Intact Protein Analysis (Optional): Analyze the intact protein using nano-electrospray ionization mass spectrometry (nano-ESI-MS) to determine the mass shift corresponding to the covalent adduction of CCG-203769 to RGS4.

  • Proteolytic Digestion: Denature the protein sample and digest it into smaller peptides using a protease such as trypsin. The digestion is typically carried out overnight at 37°C.

  • Peptide Cleanup: Purify the resulting peptides using a C18 ZipTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then subjected to mass analysis and fragmentation.

  • Data Analysis: Identify the modified peptides by searching the MS/MS data against the RGS4 protein sequence, including the mass of the CCG-203769 adduct as a variable modification on cysteine residues.

Mass_Spec_Workflow Start Purified RGS4 + CCG-203769 Incubation Incubation Start->Incubation Desalting Desalting Column Incubation->Desalting Digestion Tryptic Digestion Desalting->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify Modified Peptides) LC_MS->Data_Analysis Result Covalent Adduct Site Identified Data_Analysis->Result

Figure 4: Experimental workflow for identifying the covalent binding site of CCG-203769 on RGS4.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibition of the RGS4-Gα protein-protein interaction by CCG-203769.

  • Protein Labeling: Label purified RGS4 with an acceptor fluorophore (e.g., Alexa Fluor 488) and the Gα subunit (e.g., Gαo) with a donor fluorophore (e.g., LanthaScreen Tb probe).[7]

  • Assay Setup: In a microplate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.01% Lubrol, pH 7.4), varying concentrations of CCG-203769, and the labeled RGS4 protein.

  • G Protein Activation: Add the labeled Gα subunit along with GDP and a transition state-inducing agent like aluminum fluoride (B91410) (AlF₄⁻).

  • Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.

  • FRET Measurement: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). Plot the FRET ratio against the concentration of CCG-203769 and fit the data to a dose-response curve to determine the IC50 value.

Flow Cytometry Protein Interaction Assay (FCPIA)

FCPIA is a bead-based assay used to quantify protein-protein interactions and screen for inhibitors.[8]

  • Bead Preparation: Covalently couple biotinylated RGS4 to avidin-coated polystyrene beads.

  • Inhibitor Incubation: In a 96-well plate, incubate the RGS4-coupled beads with varying concentrations of CCG-203769.

  • Gα Incubation: Add a fluorescently labeled, activated Gα subunit (e.g., AlexaFluor 532-labeled Gαo) to each well.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. For each bead, measure the associated fluorescence.

  • Data Analysis: Determine the median fluorescence intensity for each sample. Plot the fluorescence intensity against the CCG-203769 concentration and fit the data to determine the IC50 value.

Steady-State GTPase Activity Assay

This assay measures the ability of CCG-203769 to inhibit the GAP activity of RGS4.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.01% Lubrol), a mutant Gαi subunit (with enhanced GDP release), RGS4 (e.g., 200 nM), and varying concentrations of CCG-203769.

  • Initiation of Reaction: Start the reaction by adding GTP (e.g., 300 µM).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for GTP hydrolysis.

  • Quenching and Detection: Stop the reaction by adding a malachite green solution, which forms a colored complex with the free phosphate (B84403) released during GTP hydrolysis.

  • Absorbance Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-640 nm).

  • Data Analysis: The amount of phosphate released is proportional to the GTPase activity. Plot the absorbance against the CCG-203769 concentration to determine the IC50 for the inhibition of GAP activity.

References

CCG-203769: A Technical Guide to its Selectivity Profile Against RGS Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling pathways. By acting as GTPase-activating proteins (GAPs) for Gα subunits, they accelerate the termination of signaling cascades, making them attractive therapeutic targets for a variety of diseases. CCG-203769 has emerged as a potent and selective inhibitor of RGS4, offering a valuable tool for studying RGS-dependent signaling and as a potential lead compound for drug development. This technical guide provides an in-depth overview of the selectivity profile of CCG-203769 against other RGS proteins, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of CCG-203769

CCG-203769 demonstrates a high degree of selectivity for RGS4 over other RGS proteins. The inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), has been determined for a panel of RGS proteins, highlighting its preferential activity.

RGS ProteinIC50Selectivity Fold (vs. RGS4)
RGS417 nM[1]1
RGS19140 nM[1]8.2
RGS166 µM[1]353
RGS8> 60 µM[1]> 3500
RGS7No inhibition observed[1]-

Mechanism of Action

CCG-203769 is a thiol-reactive compound that acts as a covalent inhibitor of RGS4.[2][3] Its mechanism involves the covalent modification of cysteine residues within the RGS4 protein, which in turn blocks the protein-protein interaction between RGS4 and the Gαo subunit.[1] This prevents RGS4 from exerting its GAP activity on Gαo, thereby prolonging the active, GTP-bound state of the G protein and enhancing downstream signaling.

Experimental Protocols

The characterization of the selectivity and mechanism of action of CCG-203769 involves several key experimental techniques. Below are detailed methodologies for these assays.

Bead-Based Protein-Protein Interaction Assay (Flow Cytometry)

This assay is a high-throughput method used to quantify the interaction between RGS proteins and their Gα binding partners and to determine the IC50 of inhibitory compounds. A common implementation is the Flow Cytometry Protein Interaction Assay (FCPIA).[4][5][6]

a. Materials:

  • Purified, recombinant RGS proteins (e.g., RGS4, RGS8, RGS16, RGS19) with a tag for immobilization (e.g., GST).

  • Purified, recombinant Gαo protein with a fluorescent label (e.g., Alexa Fluor).

  • Glutathione-coated beads.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • CCG-203769 stock solution in DMSO.

  • 96-well microplates.

  • Flow cytometer.

b. Protocol:

  • Bead Preparation: Resuspend glutathione-coated beads in assay buffer.

  • RGS Protein Immobilization: Incubate the beads with an excess of purified GST-tagged RGS protein for 1 hour at 4°C with gentle rotation to allow for immobilization.

  • Washing: Centrifuge the beads to pellet them and wash three times with assay buffer to remove unbound RGS protein.

  • Compound Incubation: Resuspend the RGS-coated beads in assay buffer and aliquot into a 96-well plate. Add varying concentrations of CCG-203769 (or DMSO as a vehicle control) to the wells and incubate for 30 minutes at room temperature.

  • Gαo Interaction: Add fluorescently labeled Gαo to each well and incubate for 1 hour at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the beads. The fluorescence signal is proportional to the amount of Gαo bound to the RGS protein on the beads.

  • Data Analysis: Plot the mean fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Steady-State GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by a Gα subunit in the presence and absence of an RGS protein and an inhibitor. It directly assesses the functional consequence of RGS inhibition.

a. Materials:

  • Purified, recombinant Gαo protein.

  • Purified, recombinant RGS4 protein.

  • GTP stock solution.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.

  • CCG-203769 stock solution in DMSO.

  • Malachite green reagent for phosphate (B84403) detection.

  • 96-well microplates.

  • Plate reader.

b. Protocol:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, Gαo, and varying concentrations of CCG-203769. Include controls with and without RGS4 and with DMSO alone.

  • Pre-incubation: Pre-incubate the mixtures for 15 minutes at 30°C to allow for inhibitor binding to the RGS protein.

  • Initiation of Reaction: Initiate the GTPase reaction by adding GTP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the rate of GTP hydrolysis for each condition. Determine the percent inhibition of RGS4-stimulated GTPase activity by CCG-203769 at each concentration and calculate the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical G protein signaling cycle and the point of intervention for CCG-203769.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein Gα(GDP)-βγ GPCR_active->G_protein 2. Activation G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein 4. GTP Hydrolysis (Intrinsic) Effector Downstream Effector G_alpha_GTP->Effector 3. Signaling G_beta_gamma->Effector RGS4 RGS4 RGS4->G_alpha_GTP Accelerates Hydrolysis CCG_203769 CCG-203769 CCG_203769->RGS4 Inhibits Agonist Agonist Agonist->GPCR_inactive 1. Binding

G Protein Signaling Cycle and CCG-203769 Inhibition.
Experimental Workflow

The diagram below outlines the general workflow for determining the selectivity profile of an RGS inhibitor like CCG-203769.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_assay Bead-Based Interaction Assay cluster_data Data Analysis Expression Express & Purify Tagged RGS Proteins (RGS4, RGS8, etc.) Immobilization Immobilize RGS Proteins on Beads Expression->Immobilization Labeling Express, Purify & Fluorescently Label Gαo Interaction Add Fluorescent Gαo Labeling->Interaction Incubation Incubate with Serial Dilutions of CCG-203769 Immobilization->Incubation Incubation->Interaction Analysis Analyze by Flow Cytometry Interaction->Analysis Plotting Plot Dose-Response Curves Analysis->Plotting IC50_Calc Calculate IC50 Values for each RGS Protein Plotting->IC50_Calc Selectivity Determine Selectivity Profile IC50_Calc->Selectivity

Workflow for RGS Inhibitor Selectivity Profiling.

References

Methodological & Application

Application Notes and Protocols: In Vitro GTPase Assay for CCG-203769

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for an in vitro GTPase assay to characterize the inhibitory activity of CCG-203769 on Regulator of G protein Signaling 4 (RGS4). CCG-203769 is a potent and selective inhibitor of RGS4, which functions as a GTPase-activating protein (GAP) for specific Gα subunits of heterotrimeric G proteins.[1][2][3] By accelerating the hydrolysis of GTP to GDP, RGS proteins terminate G protein signaling.[2][4] This protocol describes a homogenous, bioluminescent assay to measure the GAP activity of RGS4 and its inhibition by CCG-203769. The provided methodology is designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Introduction to CCG-203769 and RGS4

Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling pathways.[2][4] They act as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the intrinsic rate of GTP hydrolysis and thus shortening the duration of the signaling event.[2][4] RGS4 is a member of this family that has been implicated in various physiological processes, making it a potential therapeutic target for conditions such as Parkinson's disease.[3][5]

CCG-203769 is a selective small molecule inhibitor of RGS4.[1][2] It has been shown to block the protein-protein interaction between RGS4 and the Gαo subunit in vitro.[1][2] The inhibitory mechanism of CCG-203769 involves covalent modification of cysteine residues within an allosteric regulatory site on RGS4.[2] This protocol details an in vitro assay to quantify the inhibitory potency of CCG-203769 on RGS4-mediated GAP activity.

Signaling Pathway of RGS4 and Inhibition by CCG-203769

The following diagram illustrates the canonical G protein cycle and the point of intervention for RGS4 and its inhibitor, CCG-203769.

G_protein_cycle cluster_activation Activation cluster_signaling Signaling cluster_inactivation Inactivation GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist G_protein Gα(GDP)-βγ GPCR_active->G_protein GDP/GTP Exchange G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_alpha_GTP->G_protein GTP Hydrolysis Effector Downstream Effectors G_alpha_GTP->Effector Signal Transduction RGS4 RGS4 (GAP) RGS4->G_alpha_GTP Accelerates Hydrolysis CCG203769 CCG-203769 CCG203769->RGS4 Inhibits experimental_workflow start Start prep_reagents Prepare Reagents (Gαo, RGS4, GTP, CCG-203769) start->prep_reagents dispense_inhibitor Dispense CCG-203769 (serial dilution) to plate prep_reagents->dispense_inhibitor add_rgs4 Add RGS4 to wells dispense_inhibitor->add_rgs4 pre_incubate Pre-incubate CCG-203769 with RGS4 add_rgs4->pre_incubate initiate_reaction Initiate Reaction: Add Gαo-GTP mix pre_incubate->initiate_reaction incubate_reaction Incubate at RT (e.g., 90 min) initiate_reaction->incubate_reaction stop_and_detect Add GTPase-Glo™ Reagent (converts remaining GTP to ATP) incubate_reaction->stop_and_detect incubate_detect Incubate at RT (30 min) stop_and_detect->incubate_detect add_luciferase Add Detection Reagent (Luciferase/Luciferin) incubate_detect->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data

References

Application Notes and Protocols for CCG 203769 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG 203769 is a potent and selective small-molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling, accelerating the GTPase activity of Gα subunits and thereby attenuating signal transduction.[1][2][3] this compound specifically targets the interaction between RGS4 and Gα subunits, with a reported in vitro IC50 of 17 nM for the RGS4-Gαo interaction.[4][] Its high selectivity for RGS4 over other RGS proteins makes it a valuable tool for investigating the specific roles of RGS4 in various cellular processes.[1][4] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including the analysis of cell proliferation, migration, and calcium signaling.

Mechanism of Action

This compound functions by blocking the protein-protein interaction between RGS4 and activated Gα subunits.[4] This inhibition of RGS4's GTPase-accelerating protein (GAP) activity leads to a sustained Gα-GTP state, thereby prolonging downstream signaling cascades initiated by GPCR activation.[2][4] This mechanism can be visualized in the following signaling pathway diagram.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. GDP/GTP Exchange G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Ligand Ligand Ligand->GPCR Downstream_Effectors Downstream Effectors G_alpha_GTP->Downstream_Effectors 3. Signaling G_beta_gamma->Downstream_Effectors RGS4 RGS4 RGS4->G_alpha_GTP 4. GTP Hydrolysis (Inactivation) CCG_203769 This compound CCG_203769->RGS4 5. Inhibition Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: Mechanism of action of this compound in GPCR signaling.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueReference
Target RGS4[1][4]
In Vitro IC50 (RGS4-Gαo) 17 nM[4][]
Selectivity 8- to >5000-fold for RGS4 over other RGS proteins[4]
Off-Target IC50 (GSK-3β) 5 µM[4]

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a stock solution of 10-20 mM in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on its potent in vitro IC50 and data from similar RGS4 inhibitors, a starting concentration range of 1 µM to 30 µM is recommended for cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as used for the this compound treatment.

Protocol 1: Cell Proliferation Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as glioblastoma cells.[6]

Materials:

  • Glioblastoma cell line (e.g., U87-MG, T98G)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 1 µM to 30 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT/XTT Assay:

    • At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with this compound (1-30 µM) or Vehicle B->C D Incubate (24, 48, 72h) C->D E Add MTT/XTT Reagent D->E F Incubate (2-4h) E->F G Measure Absorbance F->G H Data Analysis (IC50) G->H

Caption: Workflow for the cell proliferation assay.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is suitable for assessing the effect of this compound on the migratory capacity of adherent cells, such as glioblastoma cells, in a two-dimensional context.[6]

Materials:

  • Glioblastoma cell line

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound:

    • Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the cell monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with fresh complete growth medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plate at 37°C.

    • Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the wound at multiple points for each image.

    • Calculate the average wound width for each condition and time point.

    • The rate of migration can be determined by the change in wound width over time.

    • Alternatively, the area of the wound can be measured using image analysis software (e.g., ImageJ) to quantify wound closure.

A Seed Cells to Confluency B Create Scratch (Wound) A->B C Wash with PBS B->C D Treat with this compound or Vehicle C->D E Image at 0h D->E F Incubate E->F G Image at Time Points F->G H Analyze Wound Closure G->H

Caption: Workflow for the wound healing assay.

Protocol 3: Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium levels in response to GPCR activation and its modulation by this compound. HEK293 cells are commonly used for this assay due to their robust growth and transfection efficiency.[7]

Materials:

  • HEK293 cell line

  • Expression vector for a Gq-coupled GPCR of interest

  • Complete growth medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • GPCR agonist

  • This compound stock solution (10 mM in DMSO)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding and Transfection (if necessary):

    • Seed HEK293 cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • If the cells do not endogenously express the GPCR of interest, transfect them with the appropriate expression vector 24 hours after seeding.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting in assay buffer to a final concentration of 2-5 µM.

    • Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

    • Add 100 µL of assay buffer to each well.

  • Treatment with this compound:

    • Prepare dilutions of this compound in assay buffer.

    • Add the desired concentration of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add the GPCR agonist to the wells.

    • Continue recording the fluorescence intensity for 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response to the vehicle control to determine the effect of this compound on agonist-induced calcium mobilization.

    • Plot the response against the agonist concentration to generate dose-response curves in the presence and absence of this compound.

A Seed/Transfect HEK293 Cells B Load with Fluo-4 AM A->B C Wash B->C D Pre-incubate with This compound or Vehicle C->D E Measure Baseline Fluorescence D->E F Inject Agonist E->F G Measure Kinetic Fluorescence F->G H Analyze Calcium Response G->H

Caption: Workflow for the calcium mobilization assay.

Troubleshooting

IssuePossible CauseSuggestion
Low or no effect of this compound - Insufficient concentration or incubation time.- Low RGS4 expression in the cell line.- Compound instability.- Perform a dose-response and time-course experiment.- Confirm RGS4 expression by Western blot or qPCR.- Prepare fresh drug dilutions for each experiment.
High background in assays - Cytotoxicity of the compound at high concentrations.- Interference of the compound with the assay reagents.- Assess cell viability at the concentrations used.- Run appropriate controls with the compound and assay reagents in the absence of cells.
High variability between replicates - Inconsistent cell seeding.- Uneven wound creation in the scratch assay.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Practice consistent scratching technique.- Use calibrated pipettes and careful technique.

Conclusion

This compound is a powerful research tool for elucidating the role of RGS4 in cellular signaling. The protocols provided here offer a starting point for investigating the effects of this selective inhibitor on cell proliferation, migration, and calcium mobilization. As with any pharmacological study, careful optimization of experimental conditions, including cell type, compound concentration, and treatment duration, is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for CCG 203769 in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Current therapeutic strategies primarily focus on dopamine (B1211576) replacement, which can lead to diminishing efficacy and significant side effects over time.[2] A promising alternative approach involves modulating the signaling pathways that regulate neuronal function and survival. CCG 203769 is a selective, covalent inhibitor of Regulator of G-protein Signaling 4 (RGS4), a protein that has been identified as a key modulator in the striatal signaling pathways implicated in Parkinson's disease.[3][4] These application notes provide a comprehensive overview of the use of this compound in preclinical models of Parkinson's disease, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a potent inhibitor of RGS4, a GTPase-accelerating protein (GAP) that attenuates G-protein coupled receptor (GPCR) signaling.[4][5] It covalently binds to a cysteine residue in the active site of RGS4, blocking its interaction with Gα subunits.[4] In the context of Parkinson's disease, RGS4 is a critical node in the integration of dopamine and adenosine (B11128) signaling in the striatum.[4][6]

Specifically, RGS4 is involved in the signaling cascades of both indirect pathway striatal projection neurons (iSPNs) and cholinergic interneurons:

  • In iSPNs: Dopamine D2 receptor activation normally inhibits RGS4. This disinhibits metabotropic glutamate (B1630785) receptor 5 (mGluR5), leading to the production of endocannabinoids and long-term depression (LTD) of synaptic transmission. In dopamine-depleted states, the loss of D2 receptor signaling leads to overactive RGS4, impairing this form of synaptic plasticity.[6][7]

  • In Cholinergic Interneurons: RGS4 inhibits the M4 muscarinic autoreceptor, which is a Gi/o-coupled receptor that reduces acetylcholine (B1216132) release. By inhibiting RGS4, this compound can enhance the autoinhibitory function of M4 receptors, thereby reducing the excessive acetylcholine release seen in Parkinsonian models.[8]

By inhibiting RGS4, this compound effectively modulates these downstream signaling events, offering a non-dopaminergic therapeutic strategy.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
TargetAssayIC50Selectivity vs. RGS4Reference
RGS4 RGS4-Gαo protein-protein interaction17 nM -[3]
RGS19RGS19-Gαo protein-protein interaction140 nM8-fold[3]
RGS16RGS16-Gαo protein-protein interaction6 µM350-fold[3]
RGS8RGS8-Gαo protein-protein interaction>60 µM>4500-fold[3]
GSK-3βKinase activity assay5 µM>290-fold[3]
Table 2: In Vivo Efficacy of this compound in a Dopamine Antagonist Model of Parkinson's Disease
Animal ModelBehavioral TestTreatmentEffective Dose RangeEffectReference
RatRaclopride-induced bradykinesia (Bar test)This compound (IV)0.1 - 10 mg/kgRapid reversal of increased hang time[3]
MouseRaclopride-induced akinesia (Paw drag)This compound0.1 - 10 mg/kgReversal of paw drag[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of RGS4 in Striatal Neurons

RGS4_Signaling_Pathway cluster_iSPN Indirect Pathway Striatal Neuron (iSPN) cluster_Cholinergic Cholinergic Interneuron D2R Dopamine D2 Receptor RGS4_iSPN RGS4 D2R->RGS4_iSPN inhibits mGluR5 mGluR5 RGS4_iSPN->mGluR5 inhibits eCB Endocannabinoid Production mGluR5->eCB LTD Long-Term Depression (LTD) eCB->LTD M4R Muscarinic M4 Autoreceptor RGS4_Chol RGS4 M4R->RGS4_Chol activates ACh Acetylcholine Release M4R->ACh inhibits RGS4_Chol->M4R enhances GAP activity CCG203769 This compound CCG203769->RGS4_iSPN inhibits CCG203769->RGS4_Chol inhibits

Caption: RGS4 signaling in striatal neurons and the inhibitory action of this compound.

Experimental Workflow for In Vivo Testing of this compound

In_Vivo_Workflow A 1. Animal Model Induction (e.g., Raclopride (B1662589) administration in rats/mice) B 2. Baseline Behavioral Assessment (Bar test or Paw drag) A->B C 3. This compound Administration (0.1 - 10 mg/kg, IV or other appropriate route) B->C D 4. Post-Treatment Behavioral Assessment (Measure reversal of motor deficits) C->D E 5. Data Analysis (Compare pre- and post-treatment performance) D->E

Caption: Workflow for in vivo evaluation of this compound in a Parkinson's disease model.

Experimental Protocols

Protocol 1: In Vitro RGS4 Inhibition Assay

This protocol is based on the principle of a bead-based protein-protein interaction assay.

Objective: To determine the IC50 of this compound for the inhibition of the RGS4-Gαo interaction.

Materials:

  • Recombinant human RGS4 protein

  • Recombinant human Gαo protein

  • Luminescent beads (e.g., Luminex)

  • Fluorescently labeled secondary antibody

  • This compound

  • Assay buffer

  • 96-well plates

  • Flow cytometer or bead-based assay reader

Procedure:

  • Immobilize recombinant RGS4 protein onto luminescent beads according to the manufacturer's instructions.

  • Wash the beads to remove unbound protein.

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the RGS4-coated beads.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Incubate for a predetermined time to allow for inhibitor binding.

  • Add recombinant Gαo protein to the wells.

  • Incubate to allow for the RGS4-Gαo interaction to occur.

  • Wash the beads to remove unbound Gαo.

  • Add a primary antibody against Gαo followed by a fluorescently labeled secondary antibody.

  • Read the plate on a flow cytometer or bead-based assay reader to quantify the amount of bound Gαo.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular RGS4 Translocation Assay

This protocol is based on the ability of this compound to prevent the translocation of RGS4 from the cytoplasm to the cell membrane.[4]

Objective: To confirm the cellular activity of this compound.

Materials:

  • HEK-293 cells

  • Expression vector for GFP-tagged RGS4

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • GPCR agonist that promotes RGS4 translocation

  • Fluorescence microscope

Procedure:

  • Seed HEK-293 cells in a suitable imaging dish or plate.

  • Transfect the cells with the GFP-RGS4 expression vector using a suitable transfection reagent.

  • Allow the cells to express the protein for 24-48 hours.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time.

  • Stimulate the cells with a GPCR agonist known to induce the translocation of RGS4 to the plasma membrane.

  • Image the cells using a fluorescence microscope.

  • Quantify the translocation of GFP-RGS4 from the cytoplasm to the membrane in treated versus untreated cells.

Protocol 3: In Vivo Raclopride-Induced Bradykinesia Model in Rats

This protocol is designed to assess the ability of this compound to reverse motor deficits in a pharmacological model of Parkinson's disease.[3]

Objective: To evaluate the in vivo efficacy of this compound.

Materials:

  • Adult male Sprague-Dawley rats

  • Raclopride hydrochloride

  • This compound

  • Vehicle for both drugs

  • Bar test apparatus (a horizontal bar suspended at a specific height)

  • Intravenous (IV) injection supplies

Procedure:

  • Acclimate the rats to the testing room and handling procedures.

  • Administer raclopride (e.g., 1 mg/kg, intraperitoneally) to induce bradykinesia.

  • After a set time for the raclopride to take effect, perform a baseline measurement on the bar test. Gently place the rat's forepaws on the bar and measure the time it takes for the rat to remove them (hang time).

  • Administer this compound (0.1 - 10 mg/kg) or vehicle via intravenous injection.

  • At various time points after this compound administration, repeat the bar test to measure the reversal of the raclopride-induced increase in hang time.

  • Record and analyze the data to determine the dose-dependent effect of this compound.

Conclusion

This compound represents a promising therapeutic candidate for Parkinson's disease by targeting the RGS4 protein, a key regulator of striatal signaling. The data and protocols presented here provide a solid foundation for researchers to further investigate the potential of this compound and other RGS4 inhibitors in preclinical models of Parkinson's disease. These studies will be crucial in advancing our understanding of the disease and developing novel, more effective treatments.

References

Application Notes and Protocols for CCG 203769 in Fluorescence Polarization Assays for RGS4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling 4 (RGS4) is a critical negative regulator of G protein-coupled receptor (GPCR) signaling. It accelerates the intrinsic GTPase activity of Gα subunits of the Gαi/o and Gαq families, thereby terminating the signal.[1][2] Dysregulation of RGS4 has been implicated in various disorders, including neurological and cardiovascular diseases, making it an attractive therapeutic target.[2] CCG 203769 is a potent and selective small molecule inhibitor of RGS4 that disrupts the protein-protein interaction between RGS4 and Gα subunits.[3][4]

This document provides detailed application notes and protocols for utilizing this compound in fluorescence polarization (FP) assays to study RGS4-Gα interaction and screen for RGS4 inhibitors. Fluorescence polarization is a robust, homogeneous, and sensitive technique for monitoring molecular interactions in solution, making it well-suited for high-throughput screening.[1][3]

Principle of the Fluorescence Polarization Assay

The fluorescence polarization assay measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[3] In this application, a fluorescently labeled peptide derived from the Gαo subunit (the tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low polarization signal. Upon binding to the larger RGS4 protein, the rotational motion of the tracer is significantly slowed. This slower tumbling results in the emission of light that remains largely polarized, leading to a high polarization signal. Small molecule inhibitors, such as this compound, that disrupt the RGS4-Gαo interaction will displace the fluorescent tracer from RGS4, causing it to tumble freely again and leading to a decrease in the fluorescence polarization signal.

Data Presentation

This compound Inhibition of RGS4-Gαo Interaction

The inhibitory potency of this compound on the RGS4-Gαo interaction was determined using a fluorescence polarization assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to displace 50% of the fluorescently labeled Gαo peptide from RGS4.

CompoundTargetAssayIC50 (nM)
This compoundRGS4-GαoFluorescence Polarization17[3]
Selectivity Profile of this compound

The selectivity of this compound was assessed against other RGS proteins to determine its specificity for RGS4.

RGS ProteinIC50 (nM)Fold Selectivity vs. RGS4
RGS4171
RGS8> 10,000> 588
RGS164,600271
RGS191307.6

Data adapted from published literature.[4]

Signaling Pathway and Experimental Workflow

RGS4 Signaling Pathway

The following diagram illustrates the canonical G protein signaling cycle and the role of RGS4 as a GTPase-activating protein (GAP). RGS4 accelerates the hydrolysis of GTP to GDP on the Gα subunit, thereby inactivating it and terminating downstream signaling.

RGS4_Signaling_Pathway cluster_activation Activation cluster_signaling Signaling cluster_inactivation Inactivation GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active G_protein Gα(GDP)-Gβγ GPCR_active->G_protein GDP/GTP Exchange G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis Effector Effector G_alpha_GTP->Effector Signal Transduction G_beta_gamma->Effector RGS4 RGS4 RGS4->G_alpha_GTP GAP Activity CCG203769 This compound CCG203769->RGS4 Inhibition Agonist Agonist Agonist->GPCR_inactive Agonist Binding

Caption: RGS4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for RGS4 Fluorescence Polarization Assay

The following diagram outlines the key steps involved in performing a fluorescence polarization assay to screen for RGS4 inhibitors like this compound.

FP_Workflow start Start prepare_reagents Prepare Reagents: - RGS4 Protein - Fluorescent Gαo Peptide (Tracer) - this compound (Inhibitor) - Assay Buffer start->prepare_reagents dispense_inhibitor Dispense this compound or Vehicle (DMSO) to 384-well plate prepare_reagents->dispense_inhibitor add_rgs4 Add RGS4 Protein to wells dispense_inhibitor->add_rgs4 incubate1 Incubate add_rgs4->incubate1 add_tracer Add Fluorescent Gαo Peptide (Tracer) incubate1->add_tracer incubate2 Incubate to Reach Equilibrium add_tracer->incubate2 read_plate Read Fluorescence Polarization (Excitation/Emission Wavelengths) incubate2->read_plate analyze_data Analyze Data: - Calculate mP values - Plot dose-response curve - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an RGS4 fluorescence polarization competition assay.

Experimental Protocols

Materials and Reagents
  • RGS4 Protein: Purified, recombinant human RGS4.

  • Fluorescently Labeled Gαo Peptide (Tracer): A peptide derived from the switch I/II region of Gαo, labeled with a suitable fluorophore (e.g., 5-Carboxytetramethylrhodamine, TMR).

  • This compound: Stock solution prepared in 100% DMSO.

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT.

  • Microplates: Black, low-binding, 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Protocol for RGS4-Gαo Fluorescence Polarization Binding Assay

This protocol is designed to determine the binding affinity (Kd) of the fluorescently labeled Gαo peptide to RGS4.

  • Prepare a serial dilution of RGS4 protein in assay buffer. A typical concentration range would be from 0 nM to 5 µM.

  • Prepare the fluorescent Gαo peptide tracer at a constant concentration (e.g., 5 nM) in assay buffer.

  • Dispense 10 µL of the RGS4 serial dilutions into the wells of a 384-well plate. Include wells with assay buffer only for the "no protein" control.

  • Add 10 µL of the fluorescent Gαo peptide tracer solution to all wells. The final volume in each well will be 20 µL.

  • Mix the plate gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 30 minutes , protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for TMR, excitation ~540 nm, emission ~590 nm).

  • Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of RGS4. Fit the data to a one-site binding equation to determine the Kd.

Protocol for this compound Inhibition Assay

This protocol is for determining the IC50 value of this compound.

  • Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these solutions into the assay buffer to the desired starting concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Prepare RGS4 protein at a concentration that gives a robust signal in the binding assay (typically at or slightly above the Kd value of the tracer).

  • Prepare the fluorescent Gαo peptide tracer at a constant concentration (e.g., 5 nM).

  • Dispense 5 µL of the this compound serial dilutions or vehicle (DMSO in assay buffer) into the wells of a 384-well plate.

  • Add 5 µL of the RGS4 protein solution to all wells except the "no protein" control wells. Add 5 µL of assay buffer to the "no protein" controls.

  • Mix the plate gently and incubate for 15 minutes at room temperature .

  • Add 10 µL of the fluorescent Gαo peptide tracer solution to all wells. The final volume in each well will be 20 µL.

  • Mix the plate gently and incubate for 30 minutes at room temperature , protected from light.

  • Measure the fluorescence polarization .

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

    • mP_sample is the polarization value at a given inhibitor concentration.

    • mP_max is the polarization of the tracer with RGS4 and no inhibitor.

    • mP_min is the polarization of the free tracer (no RGS4).

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution | |---|---|| | Low signal-to-noise ratio | - Low tracer concentration- Inefficient labeling of the peptide- Instrument settings not optimized | - Increase tracer concentration (while keeping it below Kd)- Ensure high-quality, purified fluorescent peptide- Optimize gain and other settings on the plate reader | | High background polarization | - Autofluorescence of compounds or buffer- Non-specific binding of the tracer to the plate | - Subtract background from a well with buffer only- Use low-binding microplates- Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer | | Drifting polarization values | - Assay has not reached equilibrium- Protein or peptide instability | - Increase incubation time- Optimize buffer conditions (e.g., add protease inhibitors, adjust pH) | | Inconsistent results | - Pipetting errors- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing- Maintain a constant temperature during the assay |

Conclusion

The fluorescence polarization assay is a powerful and reliable method for studying the RGS4-Gαo interaction and for identifying and characterizing inhibitors like this compound. The protocols and information provided in this document offer a comprehensive guide for researchers to successfully implement this assay in their drug discovery and research endeavors. The high potency and selectivity of this compound make it an excellent tool compound for further investigating the physiological and pathological roles of RGS4.

References

Application Notes and Protocols for CCG-203769 in High-Throughput Screening for RGS4 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G-protein Signaling 4 (RGS4) is a critical protein that attenuates the signaling of G-protein coupled receptors (GPCRs) by acting as a GTPase-accelerating protein (GAP) for specific Gα subunits (Gαi/o and Gαq)[1][2]. Its role in various physiological processes, including neurotransmission and cardiovascular function, makes it an attractive therapeutic target for conditions like Parkinson's disease and neuropathic pain[2][3][4][5]. High-throughput screening (HTS) is a key strategy for identifying novel modulators of RGS4. CCG-203769 has emerged as a potent and selective covalent inhibitor of RGS4, making it a valuable tool for studying RGS4 function and a lead compound for drug discovery efforts[2][3][6].

These application notes provide detailed protocols for utilizing CCG-203769 in HTS campaigns to identify and characterize RGS4 modulators.

CCG-203769: A Potent RGS4 Inhibitor

CCG-203769 is a small molecule that selectively inhibits RGS4 by covalently modifying cysteine residues within the RGS domain, thereby blocking the RGS4-Gα protein-protein interaction[2][3][7]. This inhibition enhances GPCR signaling pathways that are negatively regulated by RGS4.

Quantitative Data for CCG-203769
ParameterValueAssay TypeReference
IC50 (RGS4) 17 nMIn vitro protein-protein interaction (RGS4-Gαo)[6]
IC50 (RGS19) 140 nMIn vitro protein-protein interaction[6]
IC50 (RGS16) 6 µMIn vitro protein-protein interaction[6]
IC50 (RGS8) >60 µMIn vitro protein-protein interaction[6]
IC50 (GSK-3β) 5 µMKinase assay[6]
Mechanism Covalent modification of cysteinesBiochemical assays[2][3]

RGS4 Signaling Pathway

RGS4 functions by accelerating the intrinsic GTP hydrolysis rate of activated Gα subunits. This action shortens the duration of signaling from GPCRs coupled to Gαi/o and Gαq. Inhibition of RGS4, for instance by CCG-203769, leads to a prolonged active state of the Gα subunit, thereby amplifying downstream signaling.

RGS4_Signaling_Pathway GPCR GPCR G_Protein Gα(GDP)βγ GPCR->G_Protein GDP/GTP Exchange Active_G_Protein Gα(GTP) + Gβγ G_Protein->Active_G_Protein RGS4 RGS4 RGS4->Active_G_Protein Accelerates GTP Hydrolysis Effector Effector Signaling_Response Signaling_Response Effector->Signaling_Response CCG-203769 CCG-203769 CCG-203769->RGS4 Inhibition Active_G_Protein->G_Protein GTP Hydrolysis Active_G_Protein->Effector Activation Ligand Ligand

Figure 1: RGS4 Signaling Pathway and Point of Inhibition by CCG-203769.

High-Throughput Screening for RGS4 Modulators

A successful HTS campaign for RGS4 modulators requires robust and reliable assays. Both biochemical and cell-based assays can be employed, each with distinct advantages. CCG-203769 serves as an essential positive control in these screens.

Experimental Workflow for HTS

HTS_Workflow Primary_Screen Primary Screen (e.g., FCPIA) Inactive_Compounds Inactive_Compounds Primary_Screen->Inactive_Compounds Inactive Primary_Hits Primary_Hits Primary_Screen->Primary_Hits Active Hit_Confirmation Hit_Confirmation False_Positives False_Positives Hit_Confirmation->False_Positives Not Confirmed Confirmed_Hits Confirmed_Hits Hit_Confirmation->Confirmed_Hits Confirmed Dose_Response Dose-Response and IC50 Determination Potent_Hits Potent_Hits Dose_Response->Potent_Hits Secondary_Assays Secondary Assays (e.g., Cell-based) Validated_Hits Validated_Hits Secondary_Assays->Validated_Hits Lead_Optimization Lead_Optimization Primary_Hits->Hit_Confirmation Confirmed_Hits->Dose_Response Potent_Hits->Secondary_Assays Validated_Hits->Lead_Optimization

Figure 2: High-Throughput Screening Workflow for RGS4 Modulators.

Protocol 1: Flow Cytometry Protein Interaction Assay (FCPIA) for Primary Screening

This biochemical assay directly measures the interaction between RGS4 and a Gα subunit, providing a robust method for identifying inhibitors that disrupt this protein-protein interaction[8][9].

Materials
  • Recombinant, purified, biotinylated RGS4 protein

  • Recombinant, purified Gαo subunit tagged with a fluorescent dye (e.g., AlexaFluor 532)

  • Streptavidin-coated Luminex beads

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Lubrol, 1% BSA

  • GDP, AlCl₃, MgCl₂, NaF (for preparing Gαo-GDP-AlF₄⁻)

  • CCG-203769 (positive control)

  • DMSO (vehicle control)

  • 96-well or 384-well microplates

  • Luminex bead analyzer

Method
  • Prepare RGS4-coated beads:

    • Immobilize biotinylated RGS4 onto streptavidin-coated Luminex beads in Assay Buffer.

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Wash the beads twice with Assay Buffer to remove unbound RGS4.

    • Resuspend the beads in Assay Buffer to the desired concentration.

  • Prepare Gαo-GDP-AlF₄⁻:

    • In a separate tube, mix fluorescently-tagged Gαo with an excess of GDP, AlCl₃, MgCl₂, and NaF. This mixture allows the formation of the Gαo-GDP-AlF₄⁻ complex, which mimics the transition state for GTP hydrolysis and has a high affinity for RGS proteins[10].

    • Incubate for 30 minutes at room temperature.

  • Assay Plate Preparation:

    • Dispense the compound library (typically at 10 µM final concentration) and controls (CCG-203769, DMSO) into the microplate wells.

    • Add the RGS4-coated beads to each well and incubate for 15 minutes at room temperature.

  • Initiate Interaction:

    • Add the prepared Gαo-GDP-AlF₄⁻ solution to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the plate on a Luminex bead analyzer to measure the fluorescence associated with the beads.

    • A decrease in fluorescence intensity indicates that the test compound has inhibited the RGS4-Gαo interaction.

Data Analysis
  • Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and CCG-203769 (100% inhibition) controls.

  • Compounds showing significant inhibition (e.g., >50%) are considered primary hits.

Protocol 2: Cell-Based Calcium Signaling Assay for Secondary Screening

This assay validates the activity of primary hits in a cellular context. It utilizes a cell line engineered to express a GPCR that signals through the Gαq pathway (e.g., the M3 muscarinic receptor) and allows for the inducible expression of RGS4[8][11]. RGS4 dampens the Gαq-mediated calcium release, and an effective inhibitor will restore the calcium signal.

Materials
  • HEK293 cell line stably expressing the M3 muscarinic receptor with doxycycline-inducible RGS4 expression.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Doxycycline (B596269).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Carbachol (B1668302) (M3 receptor agonist).

  • Test compounds (primary hits).

  • CCG-203769 (positive control).

  • DMSO (vehicle control).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Method
  • Cell Plating and RGS4 Induction:

    • Seed the cells into microplates at an appropriate density.

    • Treat one set of plates with doxycycline for 24-48 hours to induce RGS4 expression (+RGS4 condition).

    • Leave another set of plates untreated (-RGS4 condition) to serve as a counter-screen.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells with an appropriate assay buffer.

  • Compound Incubation:

    • Add the test compounds, CCG-203769, and DMSO to the appropriate wells of both the +RGS4 and -RGS4 plates.

    • Incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject carbachol to stimulate the M3 receptors and initiate calcium release.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Quantify the calcium response (e.g., peak fluorescence, area under the curve).

    • Active compounds will show a significant increase in the calcium response in the +RGS4 cells, with little to no effect in the -RGS4 cells.

    • This differential activity confirms that the compound's effect is dependent on the presence of RGS4.

Protocol 3: Steady-State GTPase Assay

This biochemical assay confirms that hit compounds inhibit the GTPase-accelerating protein (GAP) activity of RGS4[6]. It measures the rate of GTP hydrolysis by a Gα subunit in the presence and absence of RGS4 and the test compound.

Materials
  • Recombinant, purified RGS4.

  • Recombinant, purified Gαi1 subunit with mutations that increase the rate of GDP release (e.g., R178M, A326S), making GTP hydrolysis the rate-limiting step[6].

  • GTP.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 0.01% Lubrol, 10 µg/mL BSA.

  • Malachite green reagent for phosphate (B84403) detection.

  • Test compounds.

  • CCG-203769 (positive control).

  • DMSO (vehicle control).

  • 96-well microplates.

  • Plate reader for absorbance measurements.

Method
  • Assay Setup:

    • In a 96-well plate, mix the mutant Gαi1 subunit with the test compound or controls in Assay Buffer.

    • Add RGS4 to the appropriate wells. Include wells with Gαi1 alone to measure intrinsic GTPase activity.

  • Initiate Reaction:

    • Add GTP to all wells to start the hydrolysis reaction.

    • Incubate at room temperature for a defined period (e.g., 20-60 minutes).

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

    • Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Calculate the rate of GTP hydrolysis.

    • An effective RGS4 inhibitor, like CCG-203769, will reduce the RGS4-stimulated rate of GTP hydrolysis towards the intrinsic rate of the Gα subunit alone.

    • Determine the IC50 values for active compounds.

Conclusion

CCG-203769 is an indispensable tool for the discovery and characterization of novel RGS4 modulators. The protocols outlined above describe a comprehensive HTS cascade, from primary biochemical screening to secondary cell-based validation and mechanistic follow-up assays. By employing CCG-203769 as a reference compound, researchers can effectively identify and advance new chemical entities targeting the RGS4 protein for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of CCG-203769

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CCG-203769, a selective inhibitor of Regulator of G protein Signaling 4 (RGS4). Our resources are designed to help you minimize off-target effects and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CCG-203769 and what is its primary mechanism of action?

A1: CCG-203769 is a selective, covalent inhibitor of RGS4.[1][2] It functions by blocking the protein-protein interaction between RGS4 and the Gα subunit of heterotrimeric G proteins.[1] This inhibition prevents RGS4 from performing its GTPase-accelerating protein (GAP) activity, thereby prolonging G protein signaling.[1]

Q2: What are the known on-target and off-target activities of CCG-203769?

A2: CCG-203769 is highly potent against RGS4 with an IC50 of 17 nM.[1][2] It exhibits selectivity over other RGS proteins, though it can inhibit RGS19 at a lower potency. Its known off-target activities include inhibition of RGS16, RGS8, and Glycogen Synthase Kinase 3β (GSK-3β) at higher concentrations.[1][2] A summary of its known activities is provided in the table below.

Q3: How can I be confident that the observed phenotype in my experiment is due to RGS4 inhibition?

A3: Attributing an observed effect solely to RGS4 inhibition requires rigorous validation. We recommend a multi-pronged approach:

  • Dose-response experiments: Use the lowest effective concentration of CCG-203769 to minimize the engagement of off-targets.

  • Genetic validation: Employ RGS4 knockout or siRNA-mediated knockdown to see if the phenotype is replicated or rescued.[3][4]

  • Cellular Target Engagement Assays: Directly confirm that CCG-203769 is binding to RGS4 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

Q4: What are the best practices for preparing and storing CCG-203769?

A4: Proper handling of CCG-203769 is crucial for its stability and activity.

  • Solubility: For in vivo studies, one protocol suggests creating a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline. Another option for in vivo use is a formulation with Corn oil. For cellular assays, prepare a concentrated stock solution in DMSO.[1]

  • Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no effect of CCG-203769 1. Compound degradation due to improper storage or multiple freeze-thaw cycles.2. Low expression of RGS4 in the experimental system.3. Sub-optimal concentration of the inhibitor.1. Prepare fresh aliquots of CCG-203769 from a new stock. Confirm the integrity of the compound if possible.2. Verify RGS4 expression levels in your cells or tissue of interest using qPCR or Western blot.3. Perform a dose-response experiment to determine the optimal concentration for your specific assay.
Observed phenotype is not consistent with RGS4 knockout/knockdown 1. The phenotype is likely due to an off-target effect of CCG-203769.2. Incomplete knockdown of RGS4.1. Refer to the off-target activity table and consider if the observed phenotype could be caused by inhibition of GSK-3β or other RGS proteins. Perform proteomic profiling to identify potential off-targets in your system. 2. Validate the efficiency of your RGS4 knockdown using qPCR or Western blot.
Cellular toxicity observed at effective concentrations 1. The observed toxicity may be an off-target effect.2. The concentration of the vehicle (e.g., DMSO) is too high.1. Lower the concentration of CCG-203769 to the minimum effective dose. Use genetic validation to confirm that the intended on-target effect is not inherently toxic.2. Ensure the final concentration of DMSO in your cell culture medium is below a non-toxic level (typically <0.5%).

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of CCG-203769 against its primary target and known off-targets.

TargetIC50Fold Selectivity (vs. RGS4)
RGS4 17 nM1x
RGS19 140 nM8.2x
GSK-3β 5 µM294x
RGS16 6 µM353x
RGS8 >60 µM>3500x

Data compiled from MedChemExpress and other sources.[1][2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for RGS4 Target Engagement

Objective: To confirm the binding of CCG-203769 to RGS4 in intact cells.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with varying concentrations of CCG-203769 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble RGS4 at each temperature point by Western blot using an RGS4-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble RGS4 against the temperature. A shift in the melting curve to a higher temperature in the presence of CCG-203769 indicates target engagement.

Protocol 2: Validating On-Target Effects using RGS4 Knockdown

Objective: To determine if the biological effect of CCG-203769 is dependent on the presence of RGS4.

Methodology:

  • RGS4 Knockdown: Transfect cells with a validated RGS4-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Verification of Knockdown: After 48-72 hours, harvest a subset of the cells to confirm the reduction of RGS4 expression by qPCR or Western blot.

  • CCG-203769 Treatment: Treat the remaining RGS4-knockdown and control cells with an effective concentration of CCG-203769 or vehicle.

  • Phenotypic Assay: Perform your primary functional assay to assess the biological response in all four groups (control siRNA + vehicle, control siRNA + CCG-203769, RGS4 siRNA + vehicle, RGS4 siRNA + CCG-203769).

  • Data Analysis: Compare the effects of CCG-203769 in the presence and absence of RGS4. If the inhibitor's effect is diminished or absent in the RGS4-knockdown cells, it provides strong evidence for an on-target mechanism.

Protocol 3: Proteomic Profiling for Off-Target Identification

Objective: To identify the full spectrum of cellular proteins that interact with CCG-203769.

Methodology:

  • Probe Synthesis (Optional but Recommended): For a more targeted approach, synthesize a clickable or biotinylated analog of CCG-203769.

  • Cell Treatment and Lysis: Treat cells with CCG-203769 or the synthesized probe. Lyse the cells under conditions that preserve protein complexes.

  • Affinity Purification: If using a tagged probe, use affinity purification (e.g., streptavidin beads for a biotinylated probe) to isolate the inhibitor-bound proteins. For the unmodified compound, other methods like thermal proteome profiling (TPP) can be employed.

  • Mass Spectrometry: Digest the isolated proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the CCG-203769-treated samples compared to controls. These are your potential off-targets. Further validation of these hits is necessary.

Visualizations

G_protein_signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. GDP/GTP Exchange Gα(GTP) Gα(GTP) G_protein->Gα(GTP) 3. Dissociation Gβγ Gβγ G_protein->Gβγ Effector Effector Protein Cellular Response Cellular Response Effector->Cellular Response RGS4 RGS4 RGS4->G_protein 6. Inactivation CCG203769 CCG-203769 CCG203769->RGS4 Inhibition Agonist Agonist Agonist->GPCR 1. Activation Gα(GTP)->Effector 4. Signaling Gα(GTP)->RGS4 5. GAP Activity Gβγ->Effector

Caption: G protein signaling pathway and the inhibitory action of CCG-203769 on RGS4.

experimental_workflow cluster_0 Experimental Design cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Start with a clear hypothesis for RGS4's role B Determine optimal CCG-203769 concentration (Dose-Response) A->B C Perform primary functional assay with CCG-203769 B->C F Inconsistent results or unexpected phenotype? C->F D Validate target engagement (e.g., CETSA) D->C Confirms binding E Genetic Validation (RGS4 KO/siRNA) E->C Confirms dependency G Proteomic Profiling to identify off-targets F->G Yes I Interpret data considering both on- and off-target effects F->I No H Validate potential off-targets with secondary assays G->H H->I

Caption: Recommended workflow for minimizing and identifying off-target effects of CCG-203769.

troubleshooting_logic Start Experiment with CCG-203769 shows unexpected results Q1 Is the observed phenotype consistent with known RGS4 function? Start->Q1 A1_yes Proceed with on-target validation (CETSA, genetic KO/KD) Q1->A1_yes Yes A1_no Suspect off-target effect or experimental artifact Q1->A1_no No Q2 Did you perform a dose-response curve? A1_no->Q2 A2_yes Is the effect observed only at high concentrations? Q2->A2_yes Yes A2_no Perform dose-response to find lowest effective concentration Q2->A2_no No A3_yes High likelihood of off-target effect A2_yes->A3_yes Yes A3_no Consider other experimental variables (cell passage, reagent quality) A2_yes->A3_no No Investigate Investigate known off-targets (e.g., GSK-3β) or perform proteomic profiling A3_yes->Investigate

Caption: A logical decision tree for troubleshooting unexpected results with CCG-203769.

References

CCG 203769 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the RGS4 inhibitor, CCG 203769, in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2][3] It functions by blocking the interaction between RGS4 and the Gα subunit of heterotrimeric G proteins, specifically Gαo, with an IC50 of 17 nM.[1][2][3] The mechanism of inhibition is covalent, with the compound forming a bond with cysteine residues within the RGS4 protein.[4][5] This covalent modification inhibits the GTPase-accelerating protein (GAP) activity of RGS4, leading to prolonged G protein signaling.[1]

Q2: How should I store this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are summarized in the table below. For stock solutions in DMSO, it is highly recommended to prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to moisture, as DMSO is hygroscopic.[1]

Q3: How stable is this compound in aqueous experimental buffers?

Q4: Can I include reducing agents like DTT or β-mercaptoethanol in my assay buffer?

A4: It is not recommended to include free thiols or reducing agents such as DTT or β-mercaptoethanol in your experimental buffer when working with this compound. As a thiol-reactive compound, this compound can be inactivated by these agents, which will compete for binding and quench its inhibitory activity.[6]

Q5: I am observing lower than expected potency in my cell-based assay. What could be the issue?

A5: Lower than expected potency in cell-based assays can be due to several factors:

  • Compound Instability: this compound may be degrading in your cell culture medium over the course of the experiment. Consider reducing the incubation time or adding the compound at later time points.

  • Presence of Serum: Components in fetal bovine serum (FBS) or other sera may react with and sequester the compound, reducing its effective concentration.

  • Cell Density: High cell densities may lead to increased metabolism or non-specific binding of the compound.

  • Improper Storage: Ensure that your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of stock solution.Aliquot stock solutions after preparation to minimize freeze-thaw cycles. Store at -80°C for long-term storage.[1][2] Allow aliquots to equilibrate to room temperature for at least one hour before use.[2]
Instability in working solution.Always prepare fresh working dilutions from a stock solution for each experiment. Avoid storing the compound in aqueous buffers.
Loss of compound activity over time in a long-term experiment Instability of this compound in the experimental buffer.Run a time-course experiment to determine the functional half-life of this compound in your specific assay conditions. If significant degradation occurs, consider a semi-continuous dosing regimen.
No inhibitory effect observed Inactivation of the compound by buffer components.Ensure your buffer does not contain reducing agents like DTT or β-mercaptoethanol.[6]
Incorrect preparation of the compound solution.This compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before preparing aqueous dilutions. Sonication may be used to aid dissolution.[1]
Precipitation of the compound in aqueous buffer Poor solubility at the working concentration.The final concentration of DMSO in your aqueous buffer should be sufficient to maintain solubility. If precipitation occurs, you may need to optimize your dilution scheme or use a solubilizing agent as described in the formulation protocols.[1]

Quantitative Data Summary

Table 1: Storage and Solubility of this compound

Form Storage Temperature Storage Duration Solvent Solubility Reference
Pure (Solid/Liquid) -20°C3 yearsN/AN/A[1]
4°C2 yearsN/AN/A[1]
In Solvent -80°C6 monthsDMSO≥ 62.5 mg/mL (308.99 mM)[1]
-20°C1 monthDMSO≥ 62.5 mg/mL (308.99 mM)[1][2]
4°C2 weeksDMSONot specified[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Materials: this compound (MW: 202.27 g/mol ), anhydrous DMSO.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature for at least 1 hour before opening.[2]

    • To prepare a 10 mM stock solution, dissolve 2.02 mg of this compound in 1 mL of anhydrous DMSO.

    • If necessary, use sonication to ensure the compound is fully dissolved.[1]

    • Dispense into single-use aliquots and store at -80°C for up to 6 months.[1]

Protocol 2: General Protocol for Assessing Compound Stability in an Experimental Buffer

  • Objective: To determine the functional stability of this compound in a specific aqueous buffer over time.

  • Procedure:

    • Prepare a fresh working solution of this compound in your experimental buffer at the desired final concentration.

    • Incubate the solution at the temperature used for your experiment (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.

    • Test the activity of each aliquot in your specific biological assay (e.g., an RGS4 GAP assay or a cell-based signaling assay).

    • A decrease in the measured activity over time will indicate the degradation of the compound under those conditions.

    • Plot the percentage of remaining activity versus time to estimate the functional half-life of the compound in your buffer.

Visualizations

G_Protein_Signaling_Pathway GPCR Signaling and RGS4 Inhibition GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein Agonist Binding G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis Effector Downstream Effector G_alpha_GTP->Effector Signal Transduction G_beta_gamma->Effector RGS4 RGS4 RGS4->G_alpha_GTP Accelerates GTP Hydrolysis CCG_203769 This compound CCG_203769->RGS4 Inhibits Experimental_Workflow Workflow for Assessing Compound Stability start Prepare fresh working solution of this compound in test buffer incubate Incubate solution at experimental temperature start->incubate timepoint Take aliquots at defined time points (T0, T1, T2...) incubate->timepoint assay Test aliquot activity in biological assay timepoint->assay data Collect and analyze data assay->data plot Plot % activity vs. time data->plot end Determine functional half-life plot->end

References

Technical Support Center: Covalent Inhibitor Artifacts and the Use of CCG-203769

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with covalent inhibitors. A key focus is on addressing common artifacts encountered during screening and validation, with a special emphasis on utilizing the well-characterized, selective RGS4 covalent inhibitor, CCG-203769 , as a control to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is CCG-203769 and what is its primary mechanism of action?

CCG-203769 is a potent and selective inhibitor of Regulator of G protein Signaling 4 (RGS4).[1] It functions by forming an irreversible covalent bond with a specific cysteine residue within the RGS4 protein. This covalent modification blocks the interaction between RGS4 and Gα subunits, thereby inhibiting the GTPase-accelerating protein (GAP) activity of RGS4 and prolonging G protein signaling.[1]

Q2: What are "covalent inhibitor artifacts" in the context of drug discovery?

Covalent inhibitor artifacts, often referred to as "frequent hitters" or false positives, are compounds that appear as active hits in a screening campaign but do not act through a specific, targeted covalent modification of the protein of interest.[2] These artifacts can arise from several mechanisms, including:

  • Non-specific reactivity: Highly reactive compounds can modify various proteins indiscriminately, often through reactions with surface-exposed thiols.

  • Assay interference: Compounds can interfere with the assay technology itself (e.g., fluorescence quenching/enhancement, luciferase inhibition) rather than interacting with the target protein.[2]

  • Compound instability or aggregation: The compound may degrade into a reactive species or form aggregates that sequester the target protein.

  • Redox activity: Some compounds can generate reactive oxygen species, leading to non-specific protein modification.

Q3: How can a well-characterized covalent inhibitor like CCG-203769 help in addressing these artifacts?

A well-characterized covalent inhibitor such as CCG-203769 can serve as a valuable positive control in a suite of validation assays. By comparing the behavior of a screening hit to that of CCG-203769, researchers can differentiate between genuine targeted covalent inhibition and artifactual activity. CCG-203769 is known to be a selective, thiol-reactive covalent inhibitor of RGS4, providing a benchmark for expected experimental outcomes for a true covalent inhibitor.[1]

Troubleshooting Guide

Problem 1: A screening hit shows potent activity, but its mechanism is unclear.

Possible Cause: The hit may be a non-specific reactive compound, an assay interference compound, or a genuine covalent inhibitor.

Troubleshooting Steps:

  • Assess Time-Dependence of Inhibition: True irreversible covalent inhibitors typically exhibit time-dependent inhibition. Pre-incubating the compound with the target protein should result in a lower IC50 value compared to no pre-incubation.

  • Perform a "Jump-Dilution" Experiment: This experiment helps to distinguish between reversible and irreversible inhibitors. If the compound is a true irreversible inhibitor, its inhibitory effect will persist even after significant dilution.

  • Conduct Washout Experiments: Similar to the jump-dilution, if the compound's effect can be removed by washing, it is likely not a true irreversible covalent inhibitor.

  • Use Mass Spectrometry (MS) to Confirm Covalent Adduct Formation: This is a direct method to verify that the compound is covalently binding to the target protein. A mass shift corresponding to the molecular weight of the inhibitor should be observed.

Workflow for Validating a Covalent Inhibitor Hit

G cluster_screening Initial Screening cluster_validation Validation Cascade cluster_controls Controls screening_hit Potent Hit Identified time_dependence Time-Dependence Assay screening_hit->time_dependence Is inhibition time-dependent? jump_dilution Jump-Dilution / Washout time_dependence->jump_dilution Is inhibition irreversible? mass_spec Intact Protein Mass Spec jump_dilution->mass_spec Is a covalent adduct formed? cetsa Cellular Thermal Shift Assay (CETSA) mass_spec->cetsa Is the target engaged in cells? conclusion conclusion cetsa->conclusion Validated Covalent Hit ccg203769 CCG-203769 (Positive Control) ccg203769->time_dependence ccg203769->jump_dilution ccg203769->mass_spec ccg203769->cetsa non_reactive_analog Non-Reactive Analog (Negative Control) non_reactive_analog->time_dependence non_reactive_analog->jump_dilution non_reactive_analog->mass_spec non_reactive_analog->cetsa

Caption: A logical workflow for validating a potential covalent inhibitor hit using a cascade of assays with appropriate controls.

Problem 2: A compound shows a mass shift in MS, but its cellular activity is weak or absent.

Possible Cause: The compound may be highly reactive with thiols in the assay buffer (like DTT) or with other cellular nucleophiles, leading to poor bioavailability or off-target effects.

Troubleshooting Steps:

  • Assess Thiol Reactivity: Use a thiol-reactivity assay (e.g., with glutathione) to determine if the compound is overly reactive. A true targeted covalent inhibitor should have moderate reactivity.

  • Cellular Thermal Shift Assay (CETSA): This assay can determine if the compound engages and stabilizes the target protein in a cellular context. A thermal shift indicates target engagement.

  • Activity-Based Protein Profiling (ABPP): This chemoproteomic technique can be used to assess the selectivity of the covalent inhibitor across the proteome.

Signaling Pathway of RGS4 Inhibition by CCG-203769

GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein Agonist Binding G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis Effector Downstream Effector G_alpha_GTP->Effector Signaling On G_beta_gamma->Effector RGS4 RGS4 RGS4->G_alpha_GTP Accelerates Hydrolysis (Signaling Off) CCG203769 CCG-203769 CCG203769->RGS4 Covalent Inhibition

Caption: CCG-203769 covalently inhibits RGS4, preventing it from accelerating GTP hydrolysis and thus prolonging G protein signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for CCG-203769 and provide a template for comparing screening hits.

Table 1: Inhibitory Activity of CCG-203769

TargetIC50 (in vitro)Selectivity vs. RGS4
RGS417 nM[1]-
RGS19140 nM[1]8-fold
RGS166 µM[1]350-fold
RGS8>60 µM[1]>4500-fold
GSK-3β5 µM[1]~300-fold

Table 2: Template for Characterizing a Covalent Inhibitor Screening Hit

AssayParameterHit CompoundCCG-203769 (Control)Non-Reactive Analog
Biochemical Potency IC50 (no pre-incubation)~17 nM>100 µM
IC50 (1 hr pre-incubation)<17 nM>100 µM
Irreversibility % Inhibition after Washout>90%<10%
Covalent Adduct Mass Shift (Da) by MSExpected MW shiftNo shift
Cellular Engagement CETSA ΔTm (°C)Significant shiftNo shift
Thiol Reactivity t1/2 with GlutathioneModerateNo reaction

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Objective: To directly confirm the covalent binding of a test compound to the target protein.

Materials:

  • Purified target protein (e.g., RGS4)

  • Test compound and CCG-203769 (as a positive control)

  • DMSO (for compound stocks)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Prepare a 10 µM solution of the target protein in the assay buffer.

  • Prepare 1 mM stock solutions of the test compound and CCG-203769 in DMSO.

  • In separate microcentrifuge tubes, mix the target protein with a 10-fold molar excess of the test compound, CCG-203769, or DMSO (vehicle control).

  • Incubate the reactions for 2 hours at room temperature.

  • Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

  • Analyze the samples by LC-MS.

  • Deconvolute the resulting mass spectra to determine the intact mass of the protein in each sample.

  • Expected Outcome: The sample treated with a true covalent inhibitor (like CCG-203769) will show a mass increase corresponding to the molecular weight of the compound. The vehicle control should show only the mass of the unmodified protein.

Protocol 2: Washout Assay for Determining Irreversibility

Objective: To determine if the inhibitory effect of a compound is maintained after its removal, indicating irreversible binding.

Materials:

  • Target protein and its substrate

  • Test compound, CCG-203769, and a known reversible inhibitor (as controls)

  • Assay buffer

  • Microplate reader for activity measurement

  • Dialysis device or size-exclusion chromatography column

Procedure:

  • Incubate the target protein with a 10x IC50 concentration of the test compound, CCG-203769, the reversible inhibitor, or DMSO for 1 hour.

  • Remove the unbound compound from each sample using a rapid method like a spin-column or dialysis against the assay buffer.

  • Measure the residual activity of the target protein from each sample by adding the substrate and monitoring the reaction progress.

  • Expected Outcome: The protein treated with the irreversible inhibitors (test compound and CCG-203769) will remain inhibited, while the activity of the protein treated with the reversible inhibitor will be restored.

Protocol 3: Glutathione (GSH) Thiol Reactivity Assay

Objective: To assess the intrinsic reactivity of a compound with a physiological thiol.

Materials:

  • Test compound and CCG-203769

  • Glutathione (GSH)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • LC-MS system

Procedure:

  • Prepare a 1 mM solution of GSH in the assay buffer.

  • Prepare 10 mM stock solutions of the test compound and CCG-203769 in DMSO.

  • Mix the test compound or CCG-203769 with the GSH solution at equimolar concentrations (e.g., 100 µM).

  • Monitor the disappearance of the test compound and the appearance of the GSH adduct over time using LC-MS.

  • Calculate the half-life (t1/2) of the test compound in the presence of GSH.

  • Expected Outcome: A desirable covalent inhibitor should have moderate reactivity (a measurable half-life). Highly reactive compounds will be consumed very quickly, while non-reactive compounds will show no significant reaction. CCG-203769 can be used to benchmark a moderate and selective reactivity profile.

References

Technical Support Center: Control Experiments for CCG-203769 Covalent Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CCG-203769. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental design and data interpretation when studying the covalent inhibition of Regulator of G-protein Signaling 4 (RGS4) and its downstream effects.

Frequently Asked Questions (FAQs)

Q1: What is CCG-203769 and what is its primary target?

CCG-203769 is a cell-permeable, thiadiazolidinone-based, thiol-reactive compound that acts as a selective and potent covalent inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1] It functions by irreversibly binding to RGS4, thereby disrupting its interaction with Gα subunits of heterotrimeric G-proteins.[1][2]

Q2: How does CCG-203769 inhibit RGS4?

CCG-203769 is a covalent inhibitor, meaning it forms a permanent chemical bond with its target protein. Specifically, it is a thiol-reactive compound that covalently modifies cysteine residues within the RGS4 protein.[1] This covalent modification sterically hinders the interaction between RGS4 and Gα subunits, thus inhibiting the GTPase-accelerating protein (GAP) activity of RGS4.[3]

Q3: What is the proposed signaling pathway affected by CCG-203769?

By inhibiting RGS4, CCG-203769 is hypothesized to modulate the activity of G-protein coupled receptors (GPCRs) that signal through Gα subunits, including the Gα12/13 family. Gα12/13 proteins are known to activate RhoA, a small GTPase that plays a crucial role in actin cytoskeleton dynamics. Activated RhoA, in turn, promotes the nuclear translocation of Myocardin-related transcription factor (MKL), which then complexes with Serum Response Factor (SRF) to initiate the transcription of target genes. Therefore, the proposed pathway is RGS4 → Gα12/13 → RhoA → MKL → SRF.

Q4: Why are control experiments particularly important when using CCG-203769?

Due to its covalent mechanism of action, it is crucial to distinguish between the intended on-target effects (inhibition of RGS4) and potential off-target effects. Covalent inhibitors can react with other proteins containing reactive cysteines. Therefore, a comprehensive set of control experiments is necessary to ensure that the observed phenotype is a direct result of RGS4 inhibition.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for CCG-203769 in our assay.

  • Possible Cause: Covalent inhibitors exhibit time-dependent inhibition. The calculated IC50 value will be highly dependent on the pre-incubation time of the inhibitor with the target protein.

  • Troubleshooting:

    • Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments.

    • Time-Dependency Assay: To confirm covalent modification, measure the IC50 at multiple pre-incubation time points (e.g., 15, 30, 60, and 120 minutes). A decrease in the IC50 value with increasing pre-incubation time is indicative of a covalent mechanism.

Issue 2: Observing cellular effects, but unsure if they are specific to RGS4 inhibition.

  • Possible Cause: The observed effects could be due to off-target covalent modification of other cellular proteins by CCG-203769.

  • Troubleshooting:

    • Use a Non-Reactive Analog (if available): The most critical control is a structurally similar analog of CCG-203769 where the reactive "warhead" is modified to be non-reactive. This analog should not exhibit irreversible inhibition. Note: A specific non-reactive analog for CCG-203769 is not commercially available. Researchers may need to synthesize this control compound.

    • Washout Experiment: Perform a washout experiment to differentiate between reversible and irreversible inhibition. After treating cells with CCG-203769, wash the cells thoroughly to remove any unbound inhibitor. If the cellular effect persists after washout, it suggests irreversible (covalent) inhibition.

    • RGS4 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RGS4 expression. If the cellular phenotype observed with CCG-203769 treatment is absent in RGS4-deficient cells, it strongly supports an on-target effect.

    • Mutant RGS4 Rescue: In RGS4-knockout cells, express a mutant version of RGS4 that is resistant to CCG-203769 (e.g., by mutating the key cysteine residues). If the phenotype is not observed in cells expressing the resistant mutant, this provides strong evidence for on-target activity.

Issue 3: Difficulty confirming the covalent binding of CCG-203769 to RGS4.

  • Possible Cause: The amount of covalently modified protein may be below the detection limit of standard assays.

  • Troubleshooting:

    • Mass Spectrometry: The definitive method to confirm covalent modification is mass spectrometry. By comparing the mass of the RGS4 protein treated with CCG-203769 to the untreated protein, a mass shift corresponding to the addition of the inhibitor (or a fragment of it) can be detected. Tandem mass spectrometry (MS/MS) can further identify the specific amino acid residue that has been modified.

Issue 4: No significant change in RhoA activation or SRF reporter activity upon CCG-203769 treatment.

  • Possible Cause:

    • The specific GPCR and Gα subunit linking RGS4 to RhoA in your cell system may not be the predominant pathway.

    • The experimental conditions may not be optimal for detecting a change.

  • Troubleshooting:

    • Cell Line Selection: Ensure your chosen cell line expresses RGS4 and the relevant GPCRs and Gα12/13 subunits.

    • Stimulation Conditions: The effect of RGS4 inhibition may only be apparent upon stimulation of a relevant GPCR. Co-treat cells with a GPCR agonist known to signal through Gα12/13.

    • Time Course: The downstream effects on RhoA activation and SRF transcription are time-dependent. Perform a time-course experiment to identify the optimal time point for observing the effect. RhoA activation is typically a rapid event, while changes in gene transcription occur over a longer timescale.

    • Positive Controls: Use known activators of the RhoA/MKL/SRF pathway (e.g., constitutively active RhoA mutant, LPA) to validate your assay systems.

Quantitative Data Summary

Compound Target IC50 Selectivity
CCG-203769RGS417 nM>8-fold vs. RGS19; >350-fold vs. RGS16; >4500-fold vs. RGS8
CCG-203769RGS19140 nM
CCG-203769RGS166 µM
CCG-203769RGS8>60 µM
CCG-203769GSK-3β5.4 µM~300-fold vs. RGS4
CCG-203769Papain>100 µM

Experimental Protocols

Protocol 1: Washout Experiment for Irreversible Inhibition
  • Cell Plating: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with CCG-203769 at the desired concentration. Include a vehicle control (e.g., DMSO) and a positive control for the expected phenotype.

  • Incubation: Incubate for a sufficient time for the covalent interaction to occur (e.g., 1-2 hours).

  • Washout:

    • For the "washout" group, gently aspirate the medium containing the inhibitor.

    • Wash the cells three times with pre-warmed, serum-free medium.

    • After the final wash, add fresh complete medium.

    • For the "continuous treatment" group, do not wash and simply maintain the inhibitor in the medium.

  • Assay: At the desired time points post-washout, perform the relevant cellular assay to assess the phenotype of interest.

Protocol 2: RhoA Activation Assay (GTP-Rho Pull-Down)
  • Cell Treatment: Treat cells with CCG-203769 for the desired time. Include appropriate controls (vehicle, positive control for RhoA activation).

  • Lysis: Lyse cells in an ice-cold lysis buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-Down:

    • Incubate equal amounts of protein lysate with Rhotekin-RBD beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C with gentle rotation.

    • Collect the beads by centrifugation and wash them three times with lysis buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA. Also, probe the input lysates to determine the total RhoA levels.

Protocol 3: SRF Reporter Assay
  • Transfection: Co-transfect cells with an SRF-responsive reporter plasmid (e.g., containing multiple SRF response elements driving luciferase expression) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Cell Treatment: After allowing for reporter expression (typically 24 hours), treat the cells with CCG-203769 and/or a GPCR agonist.

  • Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the SRF-reporter (firefly) luciferase activity to the control (Renilla) luciferase activity.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates RhoA_GDP RhoA-GDP (Inactive) G_protein->RhoA_GDP Gα12/13 activates RhoGEF RGS4 RGS4 RGS4->G_protein Inactivates (GAP activity) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading MKL_actin MKL-G-actin RhoA_GTP->MKL_actin Promotes actin polymerization MKL_nuc MKL MKL_actin->MKL_nuc MKL release & translocation SRF SRF MKL_nuc->SRF Forms complex Gene Target Gene Transcription SRF->Gene Activates Agonist Agonist Agonist->GPCR Activates CCG203769 CCG-203769 CCG203769->RGS4 Covalently Inhibits Experimental_Workflow cluster_hypothesis Hypothesis Validation cluster_experiments Key Control Experiments cluster_assays Downstream Functional Assays H1 CCG-203769 inhibits RGS4 E1 Time-dependent IC50 Assay H1->E1 E2 Mass Spectrometry H1->E2 H2 RGS4 inhibition increases Gα12/13 signaling H3 Increased Gα12/13 signaling activates RhoA H2->H3 leads to H4 RhoA activation leads to MKL/SRF-mediated transcription H3->H4 leads to A1 RhoA Activation Assay (GTP-Rho Pull-down) H3->A1 A2 SRF Reporter Assay (Luciferase) H4->A2 E1->H1 E2->H1 E3 Washout Experiment E3->H1 E4 Non-reactive Analog Control E4->H1 Distinguishes on- from off-target effects E4->H2 Distinguishes on- from off-target effects E4->H3 Distinguishes on- from off-target effects E4->H4 Distinguishes on- from off-target effects E5 RGS4 Knockdown/Mutant Rescue E5->H1 Confirms RGS4 dependency E5->H2 Confirms RGS4 dependency E5->H3 Confirms RGS4 dependency E5->H4 Confirms RGS4 dependency

References

how to quench the activity of CCG 203769 in an assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using CCG-203769, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4).

Frequently Asked Questions (FAQs)

Q1: How can I quench or stop the activity of CCG-203769 in my assay?

Direct chemical quenching of CCG-203769 is not a standard procedure because it acts as a covalent inhibitor, forming a stable, irreversible bond with its target protein, RGS4.[1] Therefore, its activity is typically "quenched" or stopped by physically removing the compound from the experimental system. This is most commonly achieved through a washout procedure, where the compound-containing medium is removed and replaced with fresh medium.

For biochemical assays (non-cell-based), the reaction can be stopped by adding a quenching buffer that denatures the proteins, such as a solution containing SDS or a strong acid, depending on the downstream analysis. For example, in a GTPase experiment, the reaction can be quenched with an HCl/malachite green dye solution to measure phosphate (B84403) release.[2]

Q2: What is the primary mechanism of action for CCG-203769?

CCG-203769 is a selective inhibitor of RGS4.[2][3] RGS proteins function as GTPase-accelerating proteins (GAPs) for Gα subunits of heterotrimeric G-proteins.[3][4] By accelerating GTP hydrolysis, they shorten the duration of G-protein signaling. CCG-203769 covalently binds to a cysteine residue on RGS4, blocking its ability to interact with Gα subunits.[1][5] This inhibition of RGS4 leads to a prolonged active, GTP-bound state for the Gα subunit and enhanced downstream signaling.

Q3: Is CCG-203769 reversible?

No, CCG-203769 is considered an irreversible inhibitor because it forms a covalent bond with RGS4.[1] The recovery of RGS4 function in a cellular context would require the synthesis of new RGS4 protein.

Q4: What are the key differences between CCG-203769 and other Rho/MRTF/SRF pathway inhibitors like CCG-203971?

This is a critical point of distinction. While both can affect related overarching cellular processes, their direct molecular targets are different.

  • CCG-203769: Targets RGS4, which modulates the activity of G-protein signaling, a pathway upstream of RhoA in many contexts.[2][5] Its effect on the Rho/MRTF/SRF pathway is indirect.

  • CCG-203971: This is a second-generation inhibitor that directly targets the Rho/MRTF/SRF transcription pathway.[6] These inhibitors are designed to disrupt the nuclear localization of the MRTF-A co-factor, preventing it from activating SRF-mediated gene transcription.[7]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of CCG-203769 against various targets. This data is crucial for designing experiments with appropriate concentrations and understanding potential off-target effects.

TargetIC50 ValueSelectivity vs. RGS4Reference
RGS4 17 nM -[2][3][4]
RGS19140 nM8-fold[2]
RGS166 µM350-fold[2]
RGS8>60 µM>4500-fold[2]
GSK-3β5 µM~300-fold[2][4]

Signaling Pathway and Experimental Workflow

G-Protein Signaling and the Role of CCG-203769

The diagram below illustrates the canonical G-protein signaling cycle. RGS4 acts to accelerate the inactivation of the Gα subunit. CCG-203769 inhibits RGS4, leading to prolonged signaling.

G_Protein_Signaling cluster_activation cluster_active_state GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist G_protein Gα(GDP)-βγ (Inactive Heterotrimer) GPCR_active->G_protein GDP/GTP Exchange G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis (Intrinsic) Effector Downstream Effectors G_alpha_GTP->Effector Signal Transduction G_beta_gamma->Effector RGS4 RGS4 RGS4->G_alpha_GTP Accelerates GTP Hydrolysis CCG CCG-203769 CCG->RGS4 Covalent Inhibition

Caption: G-protein cycle and the inhibitory action of CCG-203769 on RGS4.

Experimental Protocols

Protocol: Washout Procedure for CCG-203769 in Cell-Based Assays

This protocol describes a general method to remove CCG-203769 from an adherent cell culture to stop its activity at a specific time point.

Materials:

  • Cells plated in multi-well plates treated with CCG-203769.

  • Pre-warmed, sterile Phosphate-Buffered Saline (PBS).

  • Pre-warmed, fresh cell culture medium.

  • Micropipette and sterile tips.

Procedure:

  • Aspiration: Carefully aspirate the CCG-203769-containing medium from the wells without disturbing the cell monolayer.

  • First Wash: Gently add pre-warmed, sterile PBS to each well. For a 24-well plate, use 0.5 mL of PBS per well. Rock the plate gently for 1-2 minutes.

  • Aspirate Wash: Aspirate the PBS wash solution completely.

  • Second Wash (Optional but Recommended): Repeat steps 2 and 3 to ensure maximum removal of the compound.

  • Add Fresh Medium: Add the appropriate volume of pre-warmed, fresh culture medium to the wells.

  • Return to Incubator: Return the plate to the incubator for the desired time post-washout before proceeding with downstream analysis (e.g., cell lysis, imaging).

Caption: Workflow for a CCG-203769 washout experiment in cell culture.

References

Validation & Comparative

comparing CCG 203769 vs other RGS4 inhibitors like CCG-50014

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to RGS4 Inhibitors: CCG-203769 vs. Predecessors and Alternatives

Regulator of G-protein Signaling 4 (RGS4) is a critical protein that accelerates the GTPase activity of Gα subunits, effectively acting as a brake on G-protein-coupled receptor (GPCR) signaling.[1][2][3] By inhibiting RGS4, the duration and intensity of signaling via Gα subunits can be enhanced, making RGS4 a compelling therapeutic target for a range of diseases, including Parkinson's disease and psychiatric disorders.[4][5] This guide provides a detailed comparison of CCG-203769, a potent RGS4 inhibitor, with its parent compound, CCG-50014, and other notable inhibitors.

Performance Comparison of RGS4 Inhibitors

The development of RGS4 inhibitors has led to compounds with increasing potency and selectivity. CCG-203769 represents a significant optimization of the original lead compound, CCG-50014.[5][6] The following table summarizes the key quantitative data for these and other relevant RGS4 inhibitors.

CompoundTargetIC50 (RGS4)Selectivity (IC50 Values for Other RGS Proteins)Mechanism of Action
CCG-203769 RGS417 nM[4][][8]Highly Selective: RGS19 (140 nM), RGS16 (6 µM), RGS8 (>60 µM), RGS7 (no inhibition)[4]Covalent, blocks RGS4-Gαo interaction[4][6]
CCG-50014 RGS430 nM[1][2][9][10]Selective: RGS19 (120 nM), RGS16 (3.5 µM), RGS8 (11 µM), RGS7 (no inhibition)[11]Covalent, binds to cysteines in an allosteric site[1][10]
CCG-63802 RGS41.9 µM[2]Selective for RGS4 over RGS7, -8, -16, and -19[5]Reversible, Allosteric[2][5]
CCG-4986 RGS44.3 µM[2]N/ACovalent, modifies Cys-132[2][5]

Signaling Pathway and Mechanism of Inhibition

RGS4 functions by binding to activated, GTP-bound Gα subunits (primarily Gαi/o and Gαq families), stabilizing the transition state for GTP hydrolysis and accelerating the return of the Gα subunit to its inactive, GDP-bound state. This terminates signals from the Gα subunit and the Gβγ dimer. Covalent inhibitors like CCG-203769 and CCG-50014 bind to cysteine residues on RGS4, allosterically preventing its interaction with the Gα subunit.[1][6] This inhibitory action prolongs the lifetime of the active Gα-GTP state, thereby amplifying downstream signaling.

RGS4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_protein Gα(GDP)-Gβγ GPCR_active->G_protein Catalyzes GDP/GTP Exchange G_protein_active Gα(GTP) + Gβγ G_protein_active->G_protein GTP Hydrolysis (Intrinsic) Effector Downstream Effectors G_protein_active->Effector Modulate Activity Ligand Ligand Ligand->GPCR_inactive Binds RGS4 RGS4 RGS4->G_protein_active Binds & Accelerates GTP Hydrolysis (GAP) Inhibitor CCG-203769 CCG-50014 Inhibitor->RGS4 Covalently Binds & Inhibits

Caption: G-Protein signaling cycle and RGS4 inhibition.

Experimental Protocols

The characterization of RGS4 inhibitors relies on a variety of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Fluorescence Polarization Immunoassay (FPIA) / Flow Cytometry Protein Interaction Assay (FCPIA)

This is a primary assay used to quantify the inhibition of the RGS4-Gα protein-protein interaction.

  • Objective: To measure the ability of a compound to disrupt the binding between RGS4 and a Gα subunit.

  • Principle: A fluorescently labeled Gα subunit (the tracer) is incubated with a larger RGS4 protein. In the bound state, the tracer tumbles slowly in solution, emitting highly polarized light upon excitation. When an inhibitor disrupts this interaction, the freed tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

  • Methodology:

    • Recombinant, purified RGS4 and a fluorescently-labeled Gαo subunit are used.

    • The components are incubated in an appropriate buffer system (e.g., 96-well or 384-well plates) to allow binding to reach equilibrium.

    • Serial dilutions of the inhibitor compound (e.g., CCG-203769) are added to the wells.

    • The plate is incubated to allow the inhibitor to take effect.

    • Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The data is plotted as polarization versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[12][13][14]

GTPase Assays (Single-Turnover and Steady-State)

These functional assays measure the effect of inhibitors on the GTPase-accelerating protein (GAP) activity of RGS4.

  • Objective: To determine if the inhibitor blocks the ability of RGS4 to speed up GTP hydrolysis by Gα.

  • Principle: The rate of GTP hydrolysis by a Gα subunit is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from [γ-³²P]GTP. RGS4 dramatically increases this rate, and an effective inhibitor will return the rate to the slower, intrinsic level of the Gα subunit alone.

  • Methodology (Single-Turnover):

    • Purified Gαo is pre-loaded with [γ-³²P]GTP.

    • The Gαo-[γ-³²P]GTP complex is incubated with RGS4 in the presence and absence of the inhibitor compound.

    • The reaction is stopped at various time points by adding a solution that complexes with the free ³²Pi.

    • The amount of released ³²Pi is quantified using a scintillation counter.

    • The rate of hydrolysis is calculated, and the IC50 for inhibition of GAP activity is determined.[4][15][16]

FP_Workflow A Prepare Reagents: 1. Fluorescent Gα (Tracer) 2. RGS4 Protein 3. Inhibitor Dilutions B Dispense Tracer and RGS4 into microplate wells A->B C Add serial dilutions of inhibitor (e.g., CCG-203769) and control (DMSO) to wells B->C D Incubate plate to reach binding equilibrium C->D E Measure Fluorescence Polarization (FP) with a plate reader D->E F Data Analysis: Plot FP vs. [Inhibitor] Calculate IC50 value E->F

Caption: General workflow for an RGS4 Fluorescence Polarization assay.

Summary and Conclusion

The progression from CCG-50014 to CCG-203769 demonstrates a successful medicinal chemistry effort to improve upon a lead compound. CCG-203769 is a more potent and significantly more selective RGS4 inhibitor than its predecessor.[4][5]

  • CCG-203769 stands out as a superior tool for preclinical research due to its low nanomolar potency (17 nM IC50) and remarkable selectivity (e.g., >4500-fold over the closely related RGS8).[4] This high degree of selectivity is crucial for attributing observed biological effects specifically to the inhibition of RGS4, minimizing confounding results from off-target interactions. Its demonstrated efficacy in animal models of Parkinson's disease further validates its potential as a pharmacological probe.[4][6]

  • CCG-50014 , while also a potent covalent inhibitor (30 nM IC50), exhibits less selectivity across the RGS family compared to its optimized derivative.[1][11] It remains a valuable tool and an important benchmark in the history of RGS inhibitor development.

For researchers seeking to specifically modulate RGS4 activity with minimal off-target effects, CCG-203769 is the current inhibitor of choice. The experimental protocols described herein provide a robust framework for validating its activity and for screening and characterizing new chemical entities targeting this important signaling protein.

References

A Comparative Guide: Pharmacological Inhibition of RGS4 with CCG-203769 versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of Regulator of G-protein Signaling 4 (RGS4) in cellular pathways, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of the small molecule inhibitor CCG-203769 and genetic knockdown techniques (e.g., siRNA, shRNA, knockout models) for targeting RGS4. We present a summary of their mechanisms, quantitative data from various studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Introduction to RGS4 and its Inhibition

Regulator of G-protein Signaling 4 (RGS4) is a GTPase-activating protein (GAP) that accelerates the GTP hydrolysis rate of Gα subunits of heterotrimeric G proteins, primarily Gαi/o and Gαq.[1][2] By promoting the inactivation of G proteins, RGS4 plays a crucial role in terminating G protein-coupled receptor (GPCR) signaling.[2] Dysregulation of RGS4 has been implicated in various conditions, including neurological disorders and cancer.[3][4]

Two primary approaches to investigate RGS4 function are through the use of the selective small molecule inhibitor CCG-203769 and by genetically reducing or eliminating its expression.

Mechanism of Action

CCG-203769 is a selective, covalent inhibitor of RGS4.[3] It acts by binding to cysteine residues within the RGS4 protein, which allosterically blocks its interaction with Gα subunits.[5] This inhibition prevents RGS4 from accelerating GTP hydrolysis, thereby prolonging the active, GTP-bound state of the Gα subunit and enhancing downstream signaling.

Genetic knockdown of RGS4 involves reducing or completely eliminating its expression at the genetic level. This is typically achieved through:

  • siRNA (small interfering RNA): Short, double-stranded RNA molecules that trigger the degradation of specific mRNA transcripts, leading to a transient decrease in protein expression.

  • shRNA (short hairpin RNA): Short RNA sequences that are processed within the cell to become siRNA, allowing for stable, long-term knockdown of the target gene.

  • Gene knockout (e.g., using CRISPR/Cas9): Permanent disruption of the RGS4 gene, leading to a complete and heritable loss of protein expression.[4]

Quantitative Data Comparison

The following tables summarize quantitative data for CCG-203769 and RGS4 genetic knockdown from various studies. It is important to note that the data are compiled from different experimental systems and should be interpreted with this in mind.

Table 1: In Vitro Efficacy and Selectivity of CCG-203769

ParameterValueReference
IC50 for RGS4 17 nM[6]
Selectivity (IC50)
RGS19140 nM (8-fold vs RGS4)[6]
RGS166 µM (353-fold vs RGS4)[6]
RGS8>60 µM (>3500-fold vs RGS4)[6]
GSK-3β5 µM[6]

Table 2: Comparison of Phenotypic Effects

Experimental ModelMethod of RGS4 InhibitionObserved EffectReference
Mouse model of Parkinson's diseaseCCG-203769Reversal of raclopride-induced catalepsy[6]
RGS4 knockout miceGenetic KnockoutReduced motor deficits in a dopamine (B1211576) depletion model[3]
Glioblastoma Stem CellsRGS4 Knockout (CRISPR)Inhibition of cell growth, invasion, and migration[4]
Fragile X Syndrome Mouse ModelRGS4 KnockoutRescue of increased body weight and abnormal social behaviors[7]
Mouse Sinoatrial NodeRGS4 KnockoutEnhanced carbachol-induced bradycardia[8]

Experimental Protocols

Pharmacological Inhibition with CCG-203769 (In Vitro)

Objective: To assess the effect of CCG-203769 on a specific cellular response mediated by RGS4.

Materials:

  • CCG-203769 (stock solution typically in DMSO)

  • Cell line of interest expressing RGS4

  • Appropriate cell culture medium and supplements

  • Assay-specific reagents (e.g., for measuring calcium signaling, protein phosphorylation)

Protocol:

  • Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of CCG-203769 in a serum-free medium or appropriate buffer. A final DMSO concentration of <0.1% is recommended to avoid solvent effects.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of CCG-203769 or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Assay: Perform the specific cellular assay to measure the endpoint of interest. For example, to measure Gαq-mediated calcium signaling, cells can be loaded with a calcium-sensitive dye and stimulated with an appropriate agonist.

  • Data Analysis: Quantify the results and compare the effects of different concentrations of CCG-203769 to the vehicle control.

Genetic Knockdown of RGS4 using siRNA

Objective: To transiently reduce the expression of RGS4 in a cell line to study its function.

Materials:

  • RGS4-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium (or similar)

  • Cell line of interest

  • Reagents for validation of knockdown (e.g., for qPCR or Western blotting)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they are 60-80% confluent at the time of transfection.[9]

  • siRNA-Transfection Reagent Complex Formation: a. In separate tubes, dilute the RGS4 siRNA and control siRNA in Opti-MEM™ medium. b. In another tube, dilute the transfection reagent in Opti-MEM™ medium. c. Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.[10]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in each well containing fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined for each cell line and target.[11]

  • Validation of Knockdown: Harvest the cells and assess the level of RGS4 knockdown at both the mRNA (by qPCR) and protein (by Western blot) levels.[12][13]

  • Functional Assay: Once knockdown is confirmed, perform the desired functional assay to assess the phenotypic consequences of reduced RGS4 expression.

Visualizations

RGS4 Signaling Pathway

RGS4_Signaling_Pathway cluster_knockdown Genetic Knockdown GPCR GPCR G_protein Gα(GTP)βγ GPCR->G_protein Agonist G_protein_inactive Gα(GDP)βγ G_protein->G_protein_inactive GTP Hydrolysis Effector Effector G_protein->Effector Signaling G_protein_inactive->GPCR RGS4 RGS4 RGS4->G_protein GAP Activity CCG_203769 CCG-203769 CCG_203769->RGS4 siRNA RGS4 siRNA mRNA RGS4 mRNA siRNA->mRNA mRNA->RGS4 Translation Degradation mRNA Degradation mRNA->Degradation

Caption: RGS4 signaling pathway and points of intervention.

Experimental Workflow Comparison

Experimental_Workflow cluster_ccg CCG-203769 cluster_kd Genetic Knockdown (siRNA) Start Start Cell_Culture_C Cell Culture Start->Cell_Culture_C Cell_Seeding_K Cell Seeding Start->Cell_Seeding_K Treatment_C Treat with CCG-203769 Cell_Culture_C->Treatment_C Incubation_C Incubation Treatment_C->Incubation_C Assay_C Functional Assay Incubation_C->Assay_C Transfection_K siRNA Transfection Cell_Seeding_K->Transfection_K Incubation_K Incubation (24-72h) Transfection_K->Incubation_K Validation_K Validate Knockdown (qPCR/WB) Incubation_K->Validation_K Assay_K Functional Assay Validation_K->Assay_K

Caption: Comparative experimental workflows.

Discussion and Recommendations

Advantages of CCG-203769:
  • Temporal Control: Pharmacological inhibition offers precise temporal control. The effect is rapid upon addition and can be washed out (though CCG-203769's covalent binding may lead to a longer duration of action than reversible inhibitors).

  • Dose-Dependence: The degree of inhibition can be titrated by varying the concentration of the inhibitor, allowing for the study of dose-dependent effects.

  • Ease of Use: For many in vitro and in vivo applications, adding a small molecule inhibitor is technically simpler than performing genetic manipulations.

  • Translational Relevance: As a drug-like molecule, findings with CCG-203769 may have more direct translational implications.

Advantages of Genetic Knockdown:
  • Specificity: Genetic knockdown, particularly with well-validated reagents, can offer very high specificity for the target protein, minimizing off-target effects that can be a concern with small molecules.[14]

  • Long-term Studies: Stable knockdown with shRNA or complete knockout allows for the investigation of the long-term consequences of RGS4 loss-of-function.

  • "Cleaner" System: Genetic approaches avoid potential confounding effects of a chemical compound and its solvent.

  • Confirmation of Target: Phenotypes observed with genetic knockdown provide strong evidence that the effects are indeed mediated by the target protein.

Considerations and Potential Pitfalls:
  • Off-Target Effects: Both methods have the potential for off-target effects. CCG-203769 has been shown to have some activity against other RGS proteins at higher concentrations and against GSK-3β.[6] siRNAs can also have off-target effects by binding to unintended mRNAs.[4][14] It is crucial to use appropriate controls, such as multiple different siRNA sequences for the same target and a non-targeting control.

  • Incomplete Inhibition/Knockdown: Pharmacological inhibition may not always be 100% effective. Similarly, siRNA-mediated knockdown is often incomplete, with some residual protein expression remaining.

  • Compensation Mechanisms: Long-term genetic knockdown or knockout may lead to compensatory changes in other signaling pathways, which could mask or alter the primary phenotype.

  • Reversibility: While the covalent binding of CCG-203769 suggests a long duration of action, some studies on similar covalent inhibitors indicate a degree of reversibility.[15][16] The transient nature of siRNA knockdown means the effect will diminish over time as cells divide.[17]

Conclusion

Both CCG-203769 and genetic knockdown are powerful tools for studying RGS4 function. The choice of method depends on the specific research question, the experimental system, and the desired level of temporal control. For acute studies requiring rapid and titratable inhibition, CCG-203769 is an excellent choice. For long-term studies or when the highest degree of target specificity is required, genetic knockdown is often preferred. Ideally, a combination of both approaches can provide the most robust and compelling evidence for the role of RGS4 in a given biological process. Researchers should carefully consider the advantages and limitations of each method and incorporate appropriate controls to ensure the validity of their findings.

References

CCG-203769: High Selectivity for RGS4 with Minimal Cross-Reactivity Against GSK-3β

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitor CCG-203769's activity on its primary target, Regulator of G-protein Signaling 4 (RGS4), versus its off-target effects on Glycogen Synthase Kinase 3β (GSK-3β). The data presented underscores the high selectivity of CCG-203769, a critical attribute for a chemical probe and potential therapeutic lead.

CCG-203769 is a potent and selective inhibitor of RGS4, a key protein in modulating G protein-coupled receptor (GPCR) signaling pathways.[1][2][3] It functions by covalently binding to RGS4, thereby blocking its interaction with Gα subunits.[4] Given that the chemical scaffold of CCG-203769 is related to known inhibitors of GSK-3β, assessing its cross-reactivity with this kinase is essential for a comprehensive understanding of its biological activity and potential side effects.[3][4]

Quantitative Comparison of Inhibitory Activity

Experimental data demonstrates a significant difference in the potency of CCG-203769 against RGS4 compared to GSK-3β. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, reveal a substantial selectivity margin.

TargetIC50 of CCG-203769Selectivity (over GSK-3β)
RGS417 nM[1][2][4]~294-fold
GSK-3β5 µM[1]1

Note: A lower IC50 value indicates higher potency.

The data clearly indicates that CCG-203769 is approximately 300 times more potent in inhibiting its primary target, RGS4, than GSK-3β.[4] This high degree of selectivity is a desirable characteristic, minimizing the potential for off-target effects mediated through the inhibition of GSK-3β.

Signaling Pathway of RGS4 and Potential for GSK-3β Interaction

RGS proteins, including RGS4, act as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins terminate the signaling cascade initiated by GPCRs. CCG-203769's inhibition of RGS4 leads to a prolongation of the Gα-GTP signal.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. GDP/GTP Exchange G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Effector Effector Protein Ligand Ligand Ligand->GPCR 1. Activation G_alpha_GTP->Effector 4. Effector Activation G_alpha_GDP Gα-GDP G_alpha_GTP->G_alpha_GDP 5. GTP Hydrolysis RGS4 RGS4 RGS4->G_alpha_GTP Accelerates GTP Hydrolysis CCG_203769 CCG-203769 CCG_203769->RGS4 Inhibition GSK3b GSK-3β CCG_203769->GSK3b Weak Inhibition Downstream_GSK3b Downstream Signaling GSK3b->Downstream_GSK3b Phosphorylation

References

A Comparative Guide to RGS4 Tool Compounds: CCG-203769 vs. CCG-63802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used small molecule inhibitors of Regulator of G protein Signaling 4 (RGS4), CCG-203769 and CCG-63802. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, making them attractive therapeutic targets. Understanding the distinct characteristics of these tool compounds is essential for designing robust experiments and interpreting results accurately.

At a Glance: Key Differences

FeatureCCG-203769CCG-63802
Primary Target RGS4RGS4
Mechanism of Action Covalent, irreversibleReversible, allosteric
Potency (RGS4 IC50) 17 nM[1]1.9 µM (TR-FRET)[2]
Selectivity High selectivity for RGS4 over other RGS proteins.Selective for RGS4 over several other RGS proteins.
Cell Permeability YesYes

Quantitative Performance Data

The following tables summarize the inhibitory activity and selectivity of CCG-203769 and CCG-63802 from biochemical assays.

Table 1: RGS Protein Selectivity Profile
RGS ProteinCCG-203769 IC50CCG-63802 IC50 (Assay Type)
RGS4 17 nM1.9 µM (TR-FRET)[2], ~10 µM (FCPIA)[2]
RGS19 140 nMPotency order: RGS4 > RGS19[1]
RGS16 6 µMPotency order: RGS4 > RGS16[1]
RGS8 > 60 µMPotency order: RGS4 > RGS8[1]
RGS7 No inhibitionPotency order: RGS4 > RGS7[1]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FCPIA: Flow Cytometry Protein Interaction Assay.

Table 2: Off-Target Activity Profile
Off-TargetCCG-203769 IC50CCG-63802 IC50
GSK-3β 5 µM[1]Not reported
GPCRs Some activity in biochemical ligand binding assays, but not in secondary cellular (cAMP) assays.[3]Not reported

Mechanism of Action

CCG-203769 is a covalent inhibitor that forms an irreversible bond with cysteine residues within the RGS4 protein.[1][3] This covalent modification leads to a sustained inhibition of RGS4's GTPase-accelerating protein (GAP) activity.

CCG-63802 acts as a reversible, allosteric inhibitor of RGS4.[2] It binds to a site on the RGS4 protein distinct from the Gα binding interface and its inhibitory effect is dependent on cysteine residues, though it does not form a permanent covalent bond.[1] This reversibility allows for the potential washout of the compound and restoration of RGS4 function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RGS4 signaling pathway and a general workflow for identifying RGS inhibitors.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., D2R, M4R, ETAR) G_protein Gαi/q-GDP (Inactive) GPCR->G_protein Agonist Binding G_protein_active Gαi/q-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange G_protein_active->G_protein GTP Hydrolysis (Signal Termination) Effector Downstream Effectors (e.g., adenylyl cyclase, PLCβ) G_protein_active->Effector Signal Transduction RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis CCG_inhibitor CCG-203769 or CCG-63802 CCG_inhibitor->RGS4 Inhibition start High-Throughput Screen (e.g., TR-FRET, FCPIA) hit_id Hit Identification start->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (RGS protein panel) dose_response->selectivity mechanism Mechanism of Action (Covalent vs. Reversible) dose_response->mechanism off_target Off-Target Screening (e.g., Kinase Panel) selectivity->off_target cellular_assays Cell-Based Assays mechanism->cellular_assays off_target->cellular_assays in_vivo In Vivo Model Testing cellular_assays->in_vivo tool_compound Validated Tool Compound in_vivo->tool_compound

References

A Head-to-Head Battle: Covalent versus Non-Covalent Inhibition of RGS4

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of CCG 203769 and Reversible RGS4 Inhibitors for Researchers and Drug Development Professionals

Regulator of G protein Signaling 4 (RGS4) has emerged as a critical modulator of G protein-coupled receptor (GPCR) signaling, playing a pivotal role in terminating the signal transduction cascade. Its involvement in various physiological and pathological processes has made it an attractive target for therapeutic intervention. Small molecule inhibitors of RGS4 offer a promising avenue for modulating GPCR pathways with greater specificity. These inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors. This guide provides an in-depth comparison of a potent covalent inhibitor, this compound, with a well-characterized reversible (non-covalent) inhibitor, CCG-63802, supported by experimental data and detailed methodologies.

Performance at a Glance: Quantitative Comparison

The following tables summarize the key performance metrics of this compound and the non-covalent inhibitor CCG-63802, providing a clear comparison of their potency and selectivity.

InhibitorTypeMechanism of ActionRGS4 IC50
This compound CovalentForms a covalent bond with cysteine residues in RGS4.[1]17 nM[2]
CCG-63802 Non-Covalent (Reversible)Binds reversibly and allosterically to RGS4.[3][4]1.9 µM[3]

Table 1: Potency of Covalent and Non-Covalent RGS4 Inhibitors. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of RGS4 by 50%. A lower IC50 value signifies higher potency.

RGS ProteinThis compound IC50 (Selectivity Fold vs RGS4)CCG-63802 (Relative Potency)
RGS4 17 nM (1-fold)[2]High Potency[5][6]
RGS8 >60 µM (>3500-fold)[2]Lower Potency[5]
RGS16 6 µM (353-fold)[2]Lower Potency[5]
RGS19 140 nM (8.2-fold)[2]Not reported in direct comparison
RGS7 No inhibition[2]No detectable activity[5]

Table 2: Selectivity Profile of RGS4 Inhibitors. The selectivity of an inhibitor for its target protein over other related proteins is crucial for minimizing off-target effects. The selectivity fold is the ratio of the IC50 for the off-target protein to the IC50 for the target protein (RGS4).

Delving Deeper: Mechanism of Action

The fundamental difference between this compound and non-covalent inhibitors like CCG-63802 lies in how they interact with the RGS4 protein.

This compound: The Irreversible Bond

This compound is a thiol-reactive compound that forms a stable, covalent bond with specific cysteine residues within the RGS domain of RGS4.[1] This irreversible interaction leads to a long-lasting inhibition of RGS4's GTPase-accelerating protein (GAP) activity. The covalent nature of the binding can offer the advantage of prolonged target engagement, potentially leading to a more sustained therapeutic effect.

Non-Covalent Inhibitors: A Reversible Interaction

In contrast, non-covalent inhibitors such as CCG-63802 bind to RGS4 through weaker, reversible interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3][5] CCG-63802 is described as an allosteric inhibitor, meaning it binds to a site on RGS4 distinct from the Gα binding site, inducing a conformational change that prevents the RGS4-Gα interaction.[3][4] The reversible nature of this binding allows for a dynamic equilibrium between the bound and unbound states, which can be advantageous in terms of dose-response control and reduced potential for idiosyncratic toxicities associated with irreversible protein modification.

Visualizing the Pathways and Processes

To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the RGS4 signaling pathway and a general experimental workflow for inhibitor comparison.

RGS4_Signaling_Pathway GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein 2. GDP/GTP Exchange G_active Gα(GTP) + βγ G_protein->G_active G_active->G_protein 4. GTP Hydrolysis (Intrinsic) Effector Effector (e.g., Adenylyl Cyclase) G_active->Effector 3. Downstream Signaling Ligand Ligand Ligand->GPCR 1. Activation RGS4 RGS4 RGS4->G_active 5. GAP Activity (Signal Termination) Inhibitor RGS4 Inhibitor (Covalent or Non-Covalent) Inhibitor->RGS4 6. Inhibition

Caption: RGS4 Signaling Pathway. This diagram illustrates the canonical G protein cycle and the role of RGS4 in terminating the signal, along with the point of intervention for RGS4 inhibitors.

Experimental_Workflow cluster_assays In Vitro Assays cluster_selectivity Selectivity Profiling cluster_comparison Comparative Analysis FP_assay Fluorescence Polarization (FP) Assay (Binding Affinity - IC50) RGS_panel Panel of RGS Proteins (RGS4, RGS8, RGS16, etc.) FP_assay->RGS_panel Test against Data_analysis Data Analysis and Comparison - Potency (IC50) - Selectivity - Mechanism of Action FP_assay->Data_analysis GTPase_assay GTPase-Glo Assay (Functional Activity - IC50) GTPase_assay->RGS_panel Test against GTPase_assay->Data_analysis RGS_panel->Data_analysis start Select RGS4 Inhibitors (Covalent vs. Non-Covalent) start->FP_assay start->GTPase_assay

Caption: Experimental Workflow. A generalized workflow for the comparative evaluation of covalent and non-covalent RGS4 inhibitors using key in vitro assays.

Experimental Corner: Key Methodologies

The following sections provide detailed protocols for the primary assays used to characterize and compare RGS4 inhibitors.

Fluorescence Polarization (FP) Assay for RGS-Gα Interaction

This assay directly measures the binding affinity of an inhibitor to the RGS4-Gα protein complex. It relies on the principle that a small fluorescently labeled molecule (a peptide derived from the Gα subunit) tumbles rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to the larger RGS4 protein, its tumbling slows, and the fluorescence polarization increases. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.01% Triton X-100.

    • Fluorescent Probe: A TAMRA-labeled peptide derived from the switch I region of Gαi1 (e.g., TAMRA-Gαi1-peptide) at a stock concentration of 1 µM.

    • Proteins: Purified human RGS4 and Gαi1(GDP-AlF₄⁻) proteins. The Gα subunit is stabilized in its transition state-like conformation by GDP and aluminum tetrafluoride (AlF₄⁻).

    • Inhibitors: this compound and non-covalent inhibitors prepared in DMSO at a range of concentrations.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of assay buffer.

    • Add 2.5 µL of the inhibitor solution at various concentrations (or DMSO for control).

    • Add 5 µL of a pre-mixed solution of RGS4 (final concentration, e.g., 50 nM) and the TAMRA-Gαi1-peptide (final concentration, e.g., 5 nM).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate filters for TAMRA (e.g., excitation at 540 nm and emission at 590 nm).

  • Data Analysis:

    • The degree of polarization is calculated from the parallel and perpendicular fluorescence intensity measurements.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

GTPase-Glo™ Assay for RGS4 GAP Activity

This luminescent assay measures the GTPase-accelerating protein (GAP) activity of RGS4 by quantifying the amount of GTP remaining after a GTPase reaction. A decrease in luminescence corresponds to an increase in GTP hydrolysis (higher GAP activity). Inhibitors of RGS4 will therefore lead to an increase in the luminescent signal.

Protocol:

  • Reagent Preparation:

    • GTPase/GAP Buffer: Provided in the GTPase-Glo™ Assay kit (Promega).

    • Proteins: Purified human RGS4 and Gαo proteins.

    • GTP: Guanosine 5'-triphosphate solution.

    • Inhibitors: this compound and non-covalent inhibitors prepared in DMSO.

    • GTPase-Glo™ Reagent and Detection Reagent: Provided in the kit.

  • Assay Procedure (384-well plate format):

    • In each well, combine Gαo protein (e.g., 100 nM final concentration) and the RGS4 inhibitor at various concentrations in GTPase/GAP buffer.

    • Add RGS4 protein (e.g., 20 nM final concentration) to all wells except the "no RGS4" control.

    • Initiate the reaction by adding GTP (e.g., 10 µM final concentration). The final reaction volume is typically 10 µL.

    • Incubate the plate at room temperature for 60-90 minutes.[7]

    • Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well and incubate for 30 minutes at room temperature.[2][7]

    • Add 20 µL of Detection Reagent to each well and incubate for 5-10 minutes at room temperature.[7]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the GTPase activity.

    • Calculate the percentage of inhibition of RGS4 GAP activity for each inhibitor concentration.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion: Choosing the Right Tool for the Job

The choice between a covalent and a non-covalent RGS4 inhibitor depends on the specific research question or therapeutic goal.

  • This compound , with its high potency and irreversible mechanism, represents a powerful tool for achieving sustained and complete inhibition of RGS4 activity in vitro and in vivo. Its high selectivity further enhances its utility as a chemical probe to elucidate the specific roles of RGS4.

  • Non-covalent inhibitors like CCG-63802 , while less potent, offer the advantage of reversibility. This characteristic can be beneficial for applications where fine-tuning of RGS4 activity is desired or where the potential for off-target effects due to permanent protein modification is a concern.

Ultimately, both covalent and non-covalent inhibitors are valuable assets in the RGS4 research toolkit. A thorough understanding of their distinct properties, as outlined in this guide, will enable researchers and drug developers to select the most appropriate compound to advance their scientific and clinical objectives.

References

Safety Operating Guide

Proper Disposal Procedures for CCG 203769

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides procedural guidance for the proper disposal of CCG 203769, a selective inhibitor of Regulator of G protein Signaling (RGS) proteins. The following information is intended to ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices.

Compound Classification

Based on available information, this compound is not classified as a hazardous substance according to Regulation (EC) No. 1907/2006 (REACH). Consequently, a formal Safety Data Sheet (SDS) with specific disposal instructions is not required. In the absence of specific mandates, the disposal of this compound should adhere to general laboratory best practices for non-hazardous chemical waste.

General Handling and Storage

Before disposal, it is crucial to handle and store this compound appropriately to maintain its integrity and prevent unnecessary exposure.

Storage ConditionDuration
-80°CUp to 6 months
-20°CUp to 1 month

Note: For solutions in DMSO, it is recommended to prepare and use them on the same day. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound in various forms.

cluster_0 Start: Identify this compound Waste cluster_1 Waste Form Assessment cluster_2 Disposal Path start This compound Waste for Disposal is_solid Is the waste solid? start->is_solid Assess Form is_liquid Is the waste an aqueous solution? is_solid->is_liquid No solid_waste Dispose as non-hazardous solid laboratory waste. Place in a clearly labeled container for solid chemical waste. is_solid->solid_waste Yes is_solution Is the waste in an organic solvent? is_liquid->is_solution No aqueous_waste Check local regulations for drain disposal of non-hazardous waste. If permitted, flush with copious amounts of water. Otherwise, collect in a labeled container for non-hazardous aqueous waste. is_liquid->aqueous_waste Yes solvent_waste Dispose as chemical waste. Collect in a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate. is_solution->solvent_waste Yes

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

1. Unused or Expired Solid this compound:

  • Containerization: Place the solid this compound in a securely sealed, clearly labeled container designated for non-hazardous solid chemical waste.

  • Labeling: The label should include the chemical name ("this compound") and a clear indication that it is "non-hazardous waste for disposal."

  • Disposal: Dispose of the container through your institution's established chemical waste management program. Do not mix with general laboratory trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Aqueous Solutions of this compound:

  • Evaluation: Confirm that the solution does not contain any other hazardous materials.

  • Local Regulations: Consult your institution's EHS guidelines regarding the drain disposal of non-hazardous aqueous waste.

  • Permitted Drain Disposal: If permitted, pour the solution down the drain with a copious amount of running water (at least a 20-fold excess of water) to ensure adequate dilution.

  • Restricted Drain Disposal: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container. The label should indicate "non-hazardous aqueous waste" and list the contents. Dispose of it through your institution's chemical waste program.

3. Solutions of this compound in Organic Solvents (e.g., DMSO):

  • Segregation: This waste must be treated as chemical solvent waste. Do not dispose of it down the drain.

  • Containerization: Collect the solution in a designated container for either halogenated or non-halogenated solvent waste, depending on the solvent used. Ensure the container is compatible with the solvent.

  • Labeling: Clearly label the container with the names of all constituents (e.g., "this compound in DMSO") and the appropriate hazard warnings for the solvent.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

4. Contaminated Labware (e.g., pipette tips, tubes, gloves):

  • Solid Waste: If contaminated with solid this compound, dispose of it as non-hazardous solid chemical waste.

  • Liquid Waste: If contaminated with a solution of this compound, it should be disposed of according to the nature of the solvent. For aqueous solutions, it can be disposed of as non-hazardous solid waste. For organic solvent solutions, it should be considered hazardous waste and disposed of accordingly.

  • Empty Containers: The original product vial, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as described above for the respective solvent. The rinsed, empty container can then typically be disposed of in the regular trash, with the label defaced.

Important Considerations:

  • Institutional Policies: Always prioritize your institution's specific waste disposal policies and procedures. Contact your Environmental Health and Safety (EHS) department for clarification if needed.

  • Waste Minimization: To the extent possible, prepare only the amount of this compound solution required for your experiments to minimize waste generation.

  • Segregation: Never mix non-hazardous waste with hazardous waste streams, as this will require the entire mixture to be treated as hazardous.[1]

References

Personal protective equipment for handling CCG 203769

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of the RGS4 inhibitor, CCG 203769. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.

Operation Required Personal Protective Equipment
Handling of pure compound (liquid) - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves
Preparation of solutions - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves- Use of a chemical fume hood is recommended, especially when working with volatile solvents like DMSO.
General laboratory use - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves

Operational Plans

Handling and Storage

This compound is a colorless to light yellow liquid[1]. Adherence to the following handling and storage protocols is crucial for maintaining its stability and efficacy.

  • Initial Receipt and Storage : Upon receipt, the pure form of this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1].

  • Preparation of Stock Solutions :

    • Due to its hygroscopic nature, it is recommended to use newly opened DMSO for the preparation of stock solutions[1].

    • To prepare a stock solution, dissolve this compound in DMSO to a concentration of up to 62.5 mg/mL (308.99 mM)[1]. The use of an ultrasonic bath may be necessary to fully dissolve the compound[1].

    • Store stock solutions in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month[1].

    • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

  • General Handling :

    • Avoid direct contact with skin and eyes.

    • Work in a well-ventilated area. A chemical fume hood is recommended when handling larger quantities or preparing solutions.

    • Prevent the formation of aerosols.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

  • Spill :

    • For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Dispose of this compound and its solutions in accordance with all applicable local, state, and federal regulations.

  • Unused Compound and Solutions : Dispose of as chemical waste. Do not pour down the drain.

  • Contaminated Materials : Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent materials) should be placed in a sealed container and disposed of as chemical waste.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Property Value Source
Molecular Formula C₈H₁₄N₂O₂S[1]
Molecular Weight 202.27 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.179 ± 0.06 g/cm³[1]
Purity >98%
CAS Number 410074-60-1
Solubility in DMSO 62.5 mg/mL (308.99 mM)[1]
Storage (Pure Form) -20°C for 3 years, 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]

Visual Workflows

The following diagrams illustrate the standard handling and emergency procedures for this compound.

handling_workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_pure Store Pure Compound (-20°C or 4°C) prepare Prepare Stock Solution (in Fume Hood) storage_pure->prepare storage_solution Store Stock Solution (-80°C or -20°C) use Use in Experiment storage_solution->use receive Receive Compound receive->storage_pure Store appropriately prepare->storage_solution Aliquot and Store dispose_waste Dispose as Chemical Waste use->dispose_waste

Caption: Standard workflow for the storage, handling, and disposal of this compound.

emergency_workflow cluster_actions Immediate Actions cluster_spill_response Spill Response exposure Exposure Event skin_contact Skin Contact: Wash with soap & water exposure->skin_contact eye_contact Eye Contact: Rinse with water exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth exposure->ingestion seek_medical Seek Medical Attention (if symptoms persist) skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical spill Spill absorb Absorb with inert material spill->absorb collect Collect in waste container absorb->collect clean Clean spill area collect->clean

Caption: Emergency procedures for exposure and spills involving this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。